4-Chloro-2-(methylsulfanyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEHQWVIKAHHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441334 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334542-44-8 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Chloro-2-(methylsulfanyl)pyridine: A Technical Guide
Introduction
4-Chloro-2-(methylsulfanyl)pyridine is a key heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a halogen for subsequent cross-coupling reactions and a methylsulfanyl group that can be further manipulated, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights into experimental choices, mechanistic underpinnings, and detailed protocols for researchers and drug development professionals.
Strategic Approaches to the Target Molecule
The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially viable routes involve the late-stage introduction of the methylsulfanyl group onto a pre-functionalized pyridine ring or the construction of the substituted ring from acyclic precursors. This guide will focus on two primary, well-documented pathways:
-
Pathway A: Regioselective nucleophilic aromatic substitution (SNAr) or cross-coupling on a 2,4-dichloropyridine scaffold.
-
Pathway B: Chlorination of a 2-(methylsulfanyl)pyridin-4-ol precursor.
Each pathway presents distinct advantages and challenges, which will be discussed in detail to allow for informed selection based on available starting materials, scalability, and desired purity.
Pathway A: Synthesis via 2,4-Dichloropyridine
This is arguably the most versatile and commonly employed route, hinging on the preparation of the key intermediate, 2,4-dichloropyridine, followed by the regioselective introduction of the methylsulfanyl group.
Part 1: Synthesis of the Key Intermediate: 2,4-Dichloropyridine
The accessibility of 2,4-dichloropyridine is crucial for this pathway. Two primary methods for its synthesis are outlined below.
This method is advantageous when 2-chloro-4-aminopyridine is readily available. The Sandmeyer reaction provides a reliable means of converting the amino group to a chloro group.[1][2][3]
Reaction Scheme:
Figure 1: Sandmeyer reaction for the synthesis of 2,4-Dichloropyridine.
Mechanistic Insight: The reaction proceeds via the in situ formation of a diazonium salt from the amine with nitrous acid (generated from sodium nitrite and a strong acid). The diazonium salt is then decomposed in the presence of a copper(II) chloride catalyst and an organic nitrite, which facilitates the replacement of the diazonium group with a chloride.[1][2][3]
This approach is beneficial if 2,4-dihydroxypyridine is the preferred starting material. The dihydroxy derivative is readily converted to the dichloro compound using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4][5][6]
Reaction Scheme:
Figure 2: Chlorination of 2,4-Dihydroxypyridine.
Mechanistic Insight: The hydroxyl groups of the pyridone tautomers are converted into better leaving groups by reaction with POCl₃. Subsequent nucleophilic attack by chloride ions, either from POCl₃ itself or an added chloride source, displaces the phosphate esters to yield the dichlorinated product. The use of a base like pyridine or diisopropylethylamine (DIPEA) can facilitate the reaction.[4][5][6]
Part 2: Regioselective Introduction of the Methylsulfanyl Group
This is the most critical step in this pathway, as the regioselectivity of the nucleophilic substitution on 2,4-dichloropyridine dictates the success of the synthesis.
The Challenge of Regioselectivity: In nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyridine, the C4 position is generally more activated towards nucleophilic attack. This is due to the greater stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom.[2][7][8]
However, the desired product, this compound, requires substitution at the C2 position. Two primary strategies can be employed to achieve this outcome.
The Hard and Soft Acids and Bases (HSAB) principle can be invoked to rationalize a preference for C2 substitution with certain nucleophiles. Sulfur nucleophiles, such as sodium thiomethoxide (NaSMe), are considered "soft" nucleophiles. The C2 position, being adjacent to the nitrogen atom, can be considered a "softer" electrophilic site compared to the C4 position. This can lead to a kinetically controlled attack at the C2 position. While this selectivity is often observed, it can be highly dependent on reaction conditions.
Reaction Scheme:
Figure 3: Uncatalyzed C2-selective thiolation.
For more robust and predictable C2 selectivity, palladium-catalyzed cross-coupling reactions offer a powerful alternative. The use of specific ligands can override the inherent reactivity of the 2,4-dichloropyridine ring system. It has been demonstrated that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols, a principle that can be extended to the pyridine analogue.
Reaction Scheme:
Figure 4: Palladium-catalyzed C2-selective thiolation.
Pathway B: Synthesis via 2-(Methylsulfanyl)pyridin-4-ol
This alternative pathway involves the initial synthesis of 2-(methylsulfanyl)pyridin-4-ol, followed by a chlorination step. This route can be advantageous if the starting materials for the precursor are more readily available or cost-effective.
Part 1: Synthesis of 2-(Methylsulfanyl)pyridin-4-ol
The synthesis of this intermediate can be envisioned through the S-methylation of 2-mercapto-4-hydroxypyridine (which exists in tautomeric forms).
Reaction Scheme:
Figure 5: Synthesis of 2-(Methylsulfanyl)pyridin-4-ol.
Part 2: Chlorination of 2-(Methylsulfanyl)pyridin-4-ol
The final step is the conversion of the hydroxyl group to a chloro group, which can be achieved using standard chlorinating agents like phosphorus oxychloride.
Reaction Scheme:
Figure 6: Chlorination of 2-(Methylsulfanyl)pyridin-4-ol.
Quantitative Data Summary
| Step | Starting Material | Reagents | Conditions | Yield | Reference |
| 1a | 2-Chloro-4-aminopyridine | tBuONO, CuCl₂ | Acetonitrile, 0-20°C, 16h | ~62% | [7] |
| 1b | 2,4-Dihydroxypyridine | POCl₃ | 140°C, 2h (sealed reactor) | High | [4] |
| 2a | 2,4-Dichloropyridine | NaSMe | (Proposed) DMF, rt | Variable | Inferred |
| 2b | 2,4-Dichloropyridine | MeSH, Pd(OAc)₂, Xantphos, NaOtBu | Toluene, 100°C | Good | [7] |
| B | 2-(Methylsulfanyl)pyridin-4-ol | POCl₃ | Heat | Good | Analogous to[4] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloropyridine from 2-Chloro-4-aminopyridine (Method 1a)
-
To a stirred mixture of copper(II) chloride (1.2 eq.) in acetonitrile (0.4 M), slowly add tert-butyl nitrite (1.5 eq.).
-
Stir the mixture for 15 minutes and then cool to 0°C.
-
Slowly add a solution of 2-chloro-4-aminopyridine (1.0 eq.) in acetonitrile (0.5 M).
-
Stir the mixture for 1 hour at 0°C and then allow it to warm to room temperature for 16 hours.
-
After concentration in vacuo, add a 15% aqueous ammonia solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield crude 2,4-dichloropyridine.[7]
Protocol 2: Chlorination of 2,4-Dihydroxypyridine (Method 1b)
-
In a Teflon-lined stainless steel reactor, add 2,4-dihydroxypyridine (0.5 moles) and phosphorus oxychloride (0.5 moles).
-
Seal the reactor and heat the reaction mixture to 140°C for 2 hours.
-
After cooling, carefully open the reactor and quench the contents with 100 mL of cold water (~0°C).
-
Adjust the solution's pH to 8–9 with a saturated Na₂CO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to obtain 2,4-dichloropyridine.[4]
Protocol 3: Proposed Uncatalyzed C2-Thiolation of 2,4-Dichloropyridine (Method 2a)
-
To a solution of 2,4-dichloropyridine (1.0 eq.) in an aprotic polar solvent such as DMF, add sodium thiomethoxide (1.0-1.2 eq.) portion-wise at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the product.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Conclusion
The synthesis of this compound is achievable through several well-defined pathways. The choice of route will largely depend on the availability and cost of the starting materials. The synthesis via 2,4-dichloropyridine offers flexibility, with the Sandmeyer reaction and direct chlorination of 2,4-dihydroxypyridine being reliable methods for obtaining the key intermediate. While the regioselectivity of the subsequent thiolation step presents a challenge, it can be addressed through careful control of reaction conditions for an uncatalyzed SNAr or, more predictably, through the use of modern palladium-catalyzed cross-coupling methodologies. The alternative route through the chlorination of 2-(methylsulfanyl)pyridin-4-ol provides another viable option. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently approach the synthesis of this important heterocyclic building block.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
physicochemical properties of 4-Chloro-2-(methylsulfanyl)pyridine
An In-depth Technical Guide to 4-Chloro-2-(methylsulfanyl)pyridine for Medicinal Chemistry Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthetic utility of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core scientific data with field-proven insights to facilitate its effective application in medicinal chemistry and organic synthesis.
Introduction and Strategic Importance
This compound (CAS No. 334542-44-8) is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block.[1][2][3] The pyridine scaffold is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, improve pharmacological parameters, and serve as a bioisosteric replacement for a phenyl ring.[4][5][6] The specific arrangement of a chloro substituent at the 4-position and a methylsulfanyl group at the 2-position provides orthogonal reactivity, making this molecule a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and protein degrader building blocks.[3][7]
Core Physicochemical and Structural Data
The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-chloro-2-(methylthio)pyridine, 2-(Methylthio)-4-chloropyridine | [1] |
| CAS Number | 334542-44-8 | [1][2][3][8] |
| Molecular Formula | C₆H₆ClNS | [1][3][8] |
| Molecular Weight | 159.64 g/mol | [8] |
| Physical Form | Liquid | [1] |
| Storage | Store at room temperature | [3] |
Reactivity Profile and Synthetic Utility
The synthetic value of this compound is rooted in the distinct reactivity of its functional groups. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent activates the ring for nucleophilic aromatic substitution (SNAr).
-
C4-Position (Chloro Group) : The chlorine atom at the 4-position is the primary site for nucleophilic displacement. This position is readily targeted by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for introducing diversity. The reactivity at this position is a cornerstone of its utility in building compound libraries for drug discovery.[9]
-
C2-Position (Methylsulfanyl Group) : The methylsulfanyl (-SCH₃) group is relatively stable but can be strategically oxidized to the corresponding methylsulfonyl (-SO₂CH₃) group. This transformation is critical, as the sulfonyl moiety is an excellent leaving group, activating the C2-position for a second nucleophilic substitution.[10][11] This two-step functionalization allows for the sequential and controlled introduction of different substituents at the C2 and C4 positions.
Caption: Key reactive sites on this compound.
Spectral Characterization: An Interpretive Guide
While specific spectra for this exact compound are not publicly available, its structure allows for reliable prediction of its spectral characteristics based on extensive data from analogous pyridine derivatives.[12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.
-
Aromatic Protons (3H) : Due to the substitution pattern, the three protons on the pyridine ring will appear as a complex set of multiplets between δ 7.0 and 8.5 ppm. The proton at C5 will likely be a doublet, coupled to the proton at C6. The proton at C3 will appear as a singlet or a narrowly split doublet. The proton at C6 will be a doublet.
-
Methyl Protons (3H) : The three protons of the methylsulfanyl group (-SCH₃) will appear as a sharp singlet, typically in the δ 2.4-2.7 ppm range.
-
-
¹³C NMR : The carbon NMR spectrum should display six unique signals.
-
Aromatic Carbons (5C) : Five signals corresponding to the pyridine ring carbons, with chemical shifts ranging from approximately δ 120 to 160 ppm. The carbon attached to the electronegative chlorine (C4) and the carbon attached to the nitrogen and sulfur (C2) will be significantly deshielded.
-
Methyl Carbon (1C) : A single signal for the methyl carbon will appear in the aliphatic region, typically around δ 15-20 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
-
~3100-3000 cm⁻¹ : Aromatic C-H stretching.
-
~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations characteristic of the pyridine ring.[12][14]
-
~1100-1000 cm⁻¹ : C-Cl stretching.
-
~700-600 cm⁻¹ : C-S stretching.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 159. A characteristic isotopic peak (M+2) at m/z 161, with an intensity approximately one-third of the M⁺ peak, is definitive proof of the presence of a single chlorine atom. Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) or a chlorine radical (•Cl).
Experimental Protocols for Quality Assessment
Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. The following are standard, validated protocols for the analysis of this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Rationale : HPLC is the gold standard for assessing the purity of organic compounds. A reverse-phase method provides excellent separation of the main component from non-polar and polar impurities.
-
Methodology :
-
System : Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : Monitor at 254 nm.
-
Sample Preparation : Prepare a 1 mg/mL solution in Acetonitrile.
-
Analysis : Inject 5 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Caption: Standard workflow for HPLC purity analysis.
Protocol 2: Structural Confirmation via NMR Spectroscopy
-
Rationale : NMR provides unambiguous structural confirmation by mapping the chemical environment of all hydrogen and carbon atoms.
-
Methodology :
-
Sample Preparation : Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation : Bruker 400 MHz spectrometer or equivalent.
-
¹H NMR Acquisition : Acquire a standard proton spectrum with 16 scans.
-
¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum with 1024 scans.
-
Data Processing : Apply Fourier transform, phase correction, and baseline correction.
-
Analysis : Correlate the observed chemical shifts, integration values (for ¹H), and splitting patterns with the expected structure.
-
Conclusion
This compound is a high-value synthetic intermediate with well-defined physicochemical properties and a predictable reactivity profile. Its strategic importance lies in the orthogonal reactivity of its C4-chloro and C2-methylsulfanyl groups, which allows for selective, sequential functionalization. A thorough understanding of its spectral characteristics and the application of rigorous analytical protocols are essential for its successful implementation in complex, multi-step syntheses aimed at the discovery and development of novel therapeutics.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 334542-44-8|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 13. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
4-Chloro-2-(methylsulfanyl)pyridine CAS number 334542-44-8
An In-depth Technical Guide to 4-Chloro-2-(methylsulfanyl)pyridine (CAS: 334542-44-8): A Versatile Scaffold for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, pyridine-based heterocycles are fundamental scaffolds, forming the core of numerous FDA-approved drugs.[1][2] Their prevalence stems from their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. Within this vital class of compounds, this compound has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, synthesis, reactivity, and applications, with a focus on the strategic insights that enable its effective use in the laboratory. The objective is to move beyond a simple recitation of facts to an expert analysis of why this reagent is chosen and how its distinct functionalities can be leveraged to accelerate the drug discovery pipeline.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is the bedrock of successful and reproducible experimentation. This compound is typically supplied as a liquid with a high degree of purity, essential for avoiding side reactions in sensitive downstream applications.[3][4]
Key Properties Summary
| Property | Value | Source(s) |
| CAS Number | 334542-44-8 | [3][4][5] |
| Molecular Formula | C₆H₆ClNS | [3][4][5] |
| Molecular Weight | 159.64 g/mol | [5] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥95-98% | [3][5] |
| Storage | Store at room temperature in a dry, cool, well-ventilated place. | [3][6] |
| Synonyms | 4-chloro-2-(methylthio)pyridine, 2-(Methylthio)-4-chloropyridine | [4] |
Spectroscopic Profile
While experimental spectra are specific to the sample and conditions, the structure of this compound allows for predictable spectroscopic signatures crucial for its identification and quality control.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group's protons. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns (coupling) revealing their positions relative to each other and the nitrogen atom.[7][8] The methylthio group (-SCH₃) protons will appear as a sharp singlet in the upfield region (typically 2.0-3.0 ppm).
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (~120-160 ppm), while the methyl carbon will appear significantly upfield.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key signals would include C-H stretching from the aromatic ring and the methyl group, C=N and C=C stretching vibrations from the pyridine ring, and a C-Cl stretching band in the fingerprint region.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion (M+) peak corresponding to the molecule's mass. A characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) will be a definitive feature, confirming the presence of a single chlorine atom.[10]
Synthesis and Reaction Mechanisms
The synthesis of substituted pyridines and pyrimidines often involves the chlorination of hydroxy-precursors. A common and industrially scalable approach for analogous compounds involves reacting the corresponding 4-hydroxy-2-(methylthio)pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of an organic base.[11][12] This transformation is a cornerstone of heterocyclic chemistry, converting the hydroxyl group into a reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Generalized Synthetic Protocol
The following protocol is a representative example based on established chemical principles for the synthesis of similar chloro-heterocycles.
-
Reaction Setup: The precursor, 4-hydroxy-2-(methylthio)pyrimidine, is suspended in a suitable solvent (e.g., a hydrocarbon or ether solvent) under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Addition of Reagents: An organic base (e.g., triethylamine or pyridine) is added to the mixture. Phosphorus oxychloride (POCl₃) is then added dropwise, typically at a controlled temperature to manage the exothermic reaction.[11][12]
-
Reaction: The mixture is heated to the target temperature (e.g., 50-100 °C) and stirred for several hours until the starting material is consumed, as monitored by techniques like Thin Layer Chromatography (TLC).[12]
-
Workup and Quenching: After cooling, the reaction mixture is carefully quenched by pouring it onto ice or into cold water. This step neutralizes excess POCl₃.
-
Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified, typically by column chromatography or distillation, to yield pure this compound.[13]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis.
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its predictable and tunable reactivity. The pyridine ring is electron-deficient, which activates the C4 position (bearing the chlorine) toward nucleophilic aromatic substitution (SₙAr). The methylsulfanyl group at C2 offers a secondary point of modification, typically after oxidation.
Nucleophilic Aromatic Substitution (SₙAr) at C4
The chlorine atom at the 4-position is the primary site of reactivity. It can be readily displaced by a wide range of nucleophiles, making it an ideal handle for introducing molecular diversity. This is a cornerstone reaction for building libraries of compounds in drug discovery.[14]
-
Amination: Reaction with primary or secondary amines (e.g., Buchwald-Hartwig amination) introduces diverse amino groups, which are critical for modulating solubility and forming interactions with biological targets.
-
Alkoxylation/Aryloxylation: Sodium or potassium alkoxides and phenoxides can displace the chloride to form ether linkages.[15]
-
Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling (with boronic acids) or Sonogashira coupling (with terminal alkynes), to form new carbon-carbon bonds. This allows for the attachment of various aryl, heteroaryl, or alkyl groups.[13]
Modification of the 2-(Methylsulfanyl) Group
The sulfur atom of the methylsulfanyl group can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). This oxidation dramatically changes the electronics of the group, transforming it from an electron-donating group into a powerful electron-withdrawing group. More importantly, the resulting methylsulfonyl group is an excellent leaving group, enabling a second, sequential nucleophilic substitution at the C2 position.[13][16]
This two-step sequence (C4 substitution followed by C2 oxidation and substitution) provides a powerful strategy for the regioselective synthesis of 2,4-disubstituted pyridines, a common motif in pharmacologically active molecules.[17]
Reactivity Map
Caption: Key reaction pathways for this compound.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable in a research environment. While comprehensive toxicological data for this specific compound may be limited, information from safety data sheets (SDS) for structurally similar chemicals provides essential guidance.[6]
Hazard Identification and PPE
| Hazard Class | Precaution | Required PPE |
| Skin Irritation | Causes skin irritation. Avoid contact with skin.[18] | Impervious gloves (e.g., nitrile), lab coat.[19] |
| Eye Irritation | Causes serious eye irritation.[18] | Tightly fitting safety goggles or face shield.[6][19] |
| Respiratory Irritation | May cause respiratory irritation.[19] | Use only in a well-ventilated area or under a chemical fume hood.[6] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
Handling and Storage Protocol
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[6] Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][18] Keep it segregated from incompatible materials such as strong oxidizing agents.[18]
-
Spills: In case of a spill, evacuate the area. Wear appropriate personal protective equipment. Absorb the spill with an inert, liquid-absorbent material and dispose of it as hazardous waste.
Conclusion
This compound, CAS 334542-44-8, is more than just a chemical reagent; it is a strategic tool for medicinal chemists and drug development scientists. Its value is derived from the orthogonal reactivity of its two functional handles: the C4-chloro group, which is primed for a variety of nucleophilic substitution and cross-coupling reactions, and the C2-methylsulfanyl group, which can be activated via oxidation to enable a second, sequential substitution. This predictable, step-wise reactivity allows for the systematic and efficient construction of diverse molecular libraries. By understanding the principles of its synthesis, reactivity, and safe handling, researchers can fully exploit the potential of this versatile building block to design and create the next generation of therapeutic agents.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. echemi.com [echemi.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. lehigh.edu [lehigh.edu]
- 11. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 12. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. arkat-usa.org [arkat-usa.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-2-(methylsulfanyl)pyridine
This guide provides a detailed theoretical analysis of the spectral characteristics of 4-Chloro-2-(methylsulfanyl)pyridine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and structurally related compounds.
Molecular Structure and Properties
This compound is a substituted pyridine with the chemical formula C₆H₆ClNS and a molecular weight of approximately 159.64 g/mol .[1][2] Its structure features a pyridine ring substituted with a chlorine atom at the 4-position and a methylsulfanyl (or methylthio) group at the 2-position.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data is predicted based on established chemical shift theory and data from analogous compounds. Experimental verification is required for definitive assignment.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.2 - 8.4 | Doublet (d) | 1 | H-6 |
| ~ 7.0 - 7.2 | Doublet of Doublets (dd) | 1 | H-5 |
| ~ 6.9 - 7.1 | Doublet (d) | 1 | H-3 |
| ~ 2.5 | Singlet (s) | 3 | -SCH₃ |
Interpretation:
-
H-6: The proton at the 6-position is adjacent to the nitrogen atom, which is strongly electron-withdrawing. This deshielding effect results in a downfield chemical shift. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-6 and H-3, leading to a doublet of doublets.
-
H-3: This proton is coupled to H-5, resulting in a doublet.
-
-SCH₃: The methyl protons are not coupled to any other protons, so they will appear as a sharp singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the six unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C-2 |
| ~ 150 | C-6 |
| ~ 145 | C-4 |
| ~ 122 | C-5 |
| ~ 118 | C-3 |
| ~ 15 | -SCH₃ |
Interpretation:
-
C-2: This carbon is directly attached to both the nitrogen and sulfur atoms, leading to a significant downfield shift.
-
C-6: This carbon is adjacent to the nitrogen atom, resulting in a downfield shift.
-
C-4: The carbon atom bonded to the chlorine atom will also be shifted downfield due to the electronegativity of chlorine.
-
C-5 and C-3: These carbons are in a more electron-rich environment compared to the other ring carbons and will appear at higher fields.
-
-SCH₃: The methyl carbon is in a typical aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
Disclaimer: The following IR data is predicted based on characteristic group frequencies. Experimental verification is necessary.
The IR spectrum of this compound will show absorption bands characteristic of its functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2950 - 2850 | Aliphatic C-H stretch (-SCH₃) | Medium |
| 1600 - 1450 | C=C and C=N ring stretching | Strong |
| 1100 - 1000 | C-Cl stretch | Strong |
| 750 - 650 | C-S stretch | Medium |
Interpretation:
The presence of sharp peaks in the aromatic C-H stretching region, along with strong absorptions for the pyridine ring vibrations, would confirm the presence of the heterocyclic ring. A strong band in the C-Cl stretching region and a medium band for the C-S stretch would be indicative of the substituents.
Mass Spectrometry (MS)
Disclaimer: The following mass spectral data and fragmentation pattern are predicted. Experimental confirmation is required.
The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.
Expected Molecular Ion Peak:
The molecular ion peak (M⁺) is expected at m/z 159, with a significant M+2 peak at m/z 161 in an approximate 3:1 ratio, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
Predicted Fragmentation Pathway:
A plausible fragmentation pathway initiated by electron impact would involve the loss of a methyl radical or a chlorine atom.
Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate the signals and determine chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR: Place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquisition:
-
Introduce the sample into the ion source (e.g., via direct infusion for ESI or a GC inlet for EI).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
-
References
An In-depth Technical Guide to the Solubility of 4-Chloro-2-(methylsulfanyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 4-Chloro-2-(methylsulfanyl)pyridine, a key intermediate in pharmaceutical synthesis. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility and presents a detailed, robust experimental protocol for its determination. By understanding the molecular characteristics and applying a rigorous methodology, researchers can accurately establish the solubility of this compound in a wide range of organic solvents, facilitating its effective use in drug discovery and development.
Understanding the Solubility Profile of this compound
This compound (C₆H₆ClNS) is a substituted pyridine derivative with a molecular weight of 159.64 g/mol .[1][2] Its solubility in organic solvents is dictated by its molecular structure, which features a moderately polar pyridine ring, a chlorine atom, and a methylsulfanyl group.
The central pyridine ring, with its nitrogen atom, imparts a degree of polarity and the capacity for hydrogen bonding.[3] Pyridine itself is miscible with a broad array of solvents, from water to nonpolar hydrocarbons like hexane, highlighting its versatile nature.[4][5] However, the substituents on the ring significantly modify these properties. The presence of a chlorine atom increases the molecule's lipophilicity, while the methylsulfanyl group also contributes to its nonpolar character. This structural combination suggests that this compound will exhibit favorable solubility in a range of organic solvents, particularly those with moderate to low polarity.
Based on the principle of "like dissolves like," we can predict its general solubility behavior in various classes of organic solvents.[6][7]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar pyridine ring. The absence of strong hydrogen bonding in the solvent allows for effective solvation of the molecule without competing for the nitrogen's lone pair. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols can act as hydrogen bond donors to the nitrogen atom of the pyridine ring, enhancing solubility.[3] However, the overall nonpolar character from the chloro and methylsulfanyl groups may limit miscibility compared to highly polar aprotic solvents. |
| Nonpolar | Toluene, Hexane, Diethyl ether | Moderate to Low | The lipophilic chloro and methylsulfanyl substituents will promote interaction with nonpolar solvents. Solubility will likely be higher in aromatic solvents like toluene due to potential π-stacking interactions with the pyridine ring, compared to aliphatic solvents like hexane. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The similar polarities and the presence of chlorine in both the solute and solvent molecules suggest strong van der Waals forces and dipole-dipole interactions, leading to good solubility. |
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a well-established and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[8] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a defined period, followed by the quantification of the dissolved solute in a saturated solution.
The following protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Experimental Protocol
-
Preparation of Standard Solutions for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a concentrated stock solution.
-
Perform a series of serial dilutions of the stock solution to generate at least five standard solutions of known concentrations.
-
Analyze each standard solution by HPLC to create a calibration curve of peak area versus concentration. This curve is essential for quantifying the concentration of the saturated solution.
-
-
Equilibration of the Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended to ensure the solution is fully saturated.[9]
-
-
Sample Collection and Analysis:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered sample with a known volume of the solvent to bring its concentration within the linear range of the previously established calibration curve.
-
Analyze the diluted sample by HPLC under the same conditions used for the standard solutions.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample from its measured peak area.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The entire workflow, from preparation to analysis, is illustrated in the diagram below.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyridine [chemeurope.com]
- 6. chem.ws [chem.ws]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmatutor.org [pharmatutor.org]
A Technical Guide to 4-Chloro-2-(methylsulfanyl)pyridine: A Core Heterocyclic Building Block
Introduction
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds are of paramount importance, with pyridine-based ring systems being one of the most prolific.[1][2][3] These structures are foundational to numerous therapeutic agents due to their unique physicochemical properties and their ability to engage in biologically relevant interactions.[3] This guide focuses on a specific, highly functionalized derivative: 4-Chloro-2-(methylsulfanyl)pyridine .
Identified by its CAS Number 334542-44-8, this compound serves as a versatile intermediate or building block.[4][5][6] Its strategic placement of a chloro group, a potential leaving group for nucleophilic substitution, and a methylsulfanyl group, which can be oxidized or otherwise modified, provides chemists with multiple reactive handles to construct complex molecular architectures.[7] This guide provides an in-depth examination of its core properties, a proposed synthetic workflow, key analytical characterization methods, and its applications, particularly in the context of drug development for researchers, scientists, and professionals in the field.
Physicochemical and Structural Properties
The fundamental characteristics of a chemical entity are critical for its application in synthesis and research. This compound is a liquid at room temperature, and its key properties are summarized below.[8] The purity of commercially available batches is typically high, often around 98%.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClNS | [4][6][8] |
| Molecular Weight | 159.64 g/mol | [6][9] |
| CAS Number | 334542-44-8 | [4][5][6][8] |
| Appearance | Liquid | [8] |
| Common Synonyms | 4-chloro-2-(methylthio)pyridine; 2-(Methylthio)-4-chloropyridine | [8] |
| Purity | ≥95-98% | [4][6] |
| SMILES | ClC1=CC(=NC=C1)SC | [9] |
| InChI Key | KHEHQWVIKAHHKR-UHFFFAOYSA-N | [8] |
Chemical Structure
The structure of this compound features a pyridine ring substituted at the C4 position with a chlorine atom and at the C2 position with a methylsulfanyl (-SCH₃) group. This arrangement is key to its synthetic utility.
Caption: Chemical structure of this compound.
Synthesis and Characterization
While specific, large-scale manufacturing protocols are often proprietary, a logical synthetic route can be devised based on established pyridine chemistry. A common strategy involves the chlorination of a suitable pyridine precursor.
Proposed Synthetic Workflow
A plausible approach begins with 2-mercaptopyridine, which is first S-methylated and then subjected to chlorination. The choice of a chlorinating agent is critical; reagents like phosphorus oxychloride (POCl₃) are effective for converting hydroxypyrimidines to chloropyrimidines and can be applied analogously.[10]
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
S-Methylation First: The thiol group is highly reactive and can interfere with subsequent chlorination reactions. Protecting it as a methyl thioether early in the sequence is a standard and effective strategy. Methyl iodide is a classic electrophile for this purpose.
-
Chlorination/Decarboxylation: Using a reagent like thionyl chloride or phosphorus oxychloride on the carboxylic acid precursor can achieve both chlorination at the 4-position (via a complex mechanism often seen in pyridine N-oxide chemistry, or by direct halogenation if conditions are harsh enough) and decarboxylation. This one-pot transformation is efficient.
-
Purification: Given the starting materials and potential byproducts, purification via vacuum distillation or column chromatography is essential to achieve the high purity required for subsequent applications.[4]
Analytical Characterization (Self-Validating Protocol)
To ensure the identity and purity of the final product, a suite of analytical techniques must be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-SCH₃) around 2.5 ppm. The three aromatic protons on the pyridine ring will appear as distinct signals in the 7.0-8.5 ppm range, with coupling patterns confirming their relative positions. The downfield shift of these protons is characteristic of the electron-withdrawing nature of the pyridine nitrogen.[11]
-
¹³C NMR: The carbon spectrum will show six distinct signals: one for the methyl carbon and five for the pyridine ring carbons, each with a unique chemical shift due to the different electronic environments created by the nitrogen, chlorine, and methylsulfanyl substituents.
-
-
Mass Spectrometry (MS):
-
Electron Ionization Mass Spectrometry (EI-MS) should reveal a molecular ion (M⁺) peak at m/z ≈ 159. A characteristic isotopic pattern (M+2 peak) at roughly one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) or a chloro radical (•Cl). LC-MS/MS is a powerful tool for detecting and quantifying this compound, even at trace levels.[12]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (or a suitable buffer) would be a standard starting point. Purity is assessed by integrating the area of the product peak relative to any impurity peaks detected.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile synthetic intermediate. The pyridine scaffold is a privileged structure in medicinal chemistry, present in a significant number of FDA-approved drugs for treating a wide range of conditions, including cancer, central nervous system disorders, and infectious diseases.[1][2]
Strategic Role as a Building Block
This compound is particularly valuable because its two substituents allow for orthogonal or sequential chemical modifications. This enables the rapid generation of compound libraries for screening.
Caption: Synthetic utility of this compound.
-
Modification at the 4-Position: The chlorine atom is a good leaving group for nucleophilic aromatic substitution. It can be displaced by amines, alcohols, and thiols. Furthermore, it is an excellent handle for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a vast array of aryl, heteroaryl, or amino groups.
-
Modification at the 2-Position: The methylsulfanyl group can be easily oxidized to the corresponding sulfoxide or sulfone. The resulting methylsulfonyl group is an excellent leaving group, enabling a second, different nucleophilic substitution at the C2 position.[7][13] This sequential reactivity is a powerful tool for building molecular complexity.
This dual reactivity makes the compound a valuable building block for creating libraries of novel compounds, which is a cornerstone of modern high-throughput screening and drug discovery programs. Its classification as a "Protein Degrader Building Block" suggests its use in the synthesis of PROTACs (Proteolysis-targeting chimeras) and other targeted protein degradation technologies.[4]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302).[9] It may also cause skin, eye, and respiratory irritation.[14][15]
-
Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.[16]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[16]
-
Avoid contact with skin and eyes and avoid inhalation of vapors.[14][16]
-
Wash hands thoroughly after handling.[14]
-
-
Storage:
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. chemuniverse.com [chemuniverse.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 334542-44-8|this compound|BLD Pharm [bldpharm.com]
- 10. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
A Technical Guide to the Biological Potential of 4-Chloro-2-(methylsulfanyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the 4-Chloro-2-(methylsulfanyl)pyridine scaffold represent a class of heterocyclic compounds of significant interest in medicinal chemistry. This guide synthesizes current research to provide an in-depth technical overview of their known biological activities, with a primary focus on their potential as anticancer and antimicrobial agents. We will explore their mechanisms of action, delve into structure-activity relationships, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers aiming to explore and optimize this promising chemical scaffold for therapeutic applications.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
Pyridine, a foundational heterocyclic system, is a "privileged scaffold" in drug discovery, integral to the structure of numerous FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the pyridine ring allows for diverse functionalization, enabling fine-tuning of its pharmacological, pharmacokinetic, and toxicological profiles.[1]
The this compound core, characterized by a chlorine atom at the C4 position and a methylsulfanyl group at C2, offers unique electronic and steric properties. These substituents provide key reactive handles for synthetic modification and can play crucial roles in binding to biological targets. This guide focuses specifically on derivatives built from this core, exploring how further modifications unlock potent biological activities.
Key Biological Activities & Mechanistic Insights
Research has primarily focused on the anticancer and, to a lesser extent, antimicrobial properties of this compound derivatives.
Anticancer Activity
Pyridine derivatives exert their anticancer effects through a variety of complex mechanisms.[3] They are particularly prominent as kinase inhibitors , interfering with signaling pathways essential for tumor growth and proliferation.[3][4] Other reported mechanisms include the disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[4][5]
2.1.1 Mechanism of Action: Kinase Inhibition
Kinases are critical enzymes that regulate numerous cellular processes, including cell division and metabolism.[4] In many cancers, specific kinases become overactive, driving uncontrolled cell growth.[4] Pyridine-based molecules have been successfully developed to inhibit a range of kinases, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 phosphorylation blocks angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[3]
-
c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is implicated in various malignant tumors. Pyrazolopyridine derivatives, a related class, have shown potent and selective c-Met inhibition.[6]
-
PI3K/mTOR Pathway: This pathway is crucial for cell growth and survival. A derivative, N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274), demonstrated potent dual inhibitory activity against PI3K and mTOR, showing promise in treating Acute Myeloid Leukemia (AML).[7]
-
MSK1 (Mitogen- and Stress-activated Kinase 1): Certain chloropyrimidine derivatives have been identified as rare covalent inhibitors of MSK1, acting via an SNAr reaction with a cysteine residue.[8]
2.1.2 Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, these derivatives can trigger programmed cell death (apoptosis) and halt the cell division cycle. Studies on related pyridine derivatives have shown they can induce apoptosis in colon cancer cells and cause cell cycle arrest at the G2/M phase.[5] This is often a downstream effect of inhibiting key signaling pathways or causing DNA damage.[3]
Antimicrobial Activity
The pyridine nucleus is a component of various compounds with established antimicrobial properties.[2] While research on this compound derivatives is less extensive in this area compared to oncology, related structures show significant potential.
-
Antibacterial Activity: Pyridine-based chalcones and pyrazolines have demonstrated activity against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae.[9] Some novel trifluoromethylpyridine amides containing sulfur have also shown potent activity against plant pathogenic bacteria like Xanthomonas oryzae.[10]
-
Antifungal Activity: Certain pyridine derivatives exhibit antifungal activity comparable to standard drugs like fluconazole against strains such as Candida albicans and Aspergillus niger.[2]
The mechanism of antimicrobial action is often multifaceted, potentially involving the inhibition of essential enzymes (like those in the folic acid synthesis pathway), disruption of cell membrane integrity, or interference with iron uptake.[11]
Experimental Protocols for Synthesis and Biological Evaluation
This section provides a framework for the synthesis and evaluation of novel this compound derivatives.
General Synthesis of the Core Scaffold
The synthesis of chlorinated pyridine derivatives can be achieved through various methods. A common approach involves the direct chlorination of a pyridine starting material using reagents like phosphorus oxychloride, phosphorus pentachloride, or thionyl chloride.[12][13]
Example Protocol: Chlorination of Pyridine (This is a generalized procedure and must be adapted and optimized for specific substrates and scales under appropriate laboratory safety protocols.)
-
To a reaction flask containing anhydrous pyridine dissolved in a suitable solvent (e.g., dichloromethane or chlorobenzene), slowly add the chlorinating reagent (e.g., phosphorus oxychloride) dropwise under an inert atmosphere (e.g., nitrogen) while maintaining a controlled temperature (e.g., 0-10 °C) with a cooling bath.[13]
-
After the addition is complete, allow the reaction mixture to warm to a specified temperature (e.g., 70-75 °C) and maintain for several hours.[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated through extraction and purified using techniques like column chromatography to yield the 4-chloropyridine derivative.
Further modifications, such as introducing the methylsulfanyl group and adding other functional moieties, would follow standard organic synthesis methodologies.
In Vitro Anticancer Assays
A tiered approach is recommended for evaluating anticancer potential, starting with broad cytotoxicity screening and moving to more specific mechanistic assays.
Workflow for Anticancer Activity Screening
Caption: Workflow for anticancer drug screening.
Protocol 1: MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product, the absorbance of which is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
In Vitro Antimicrobial Assays
Standard broth microdilution methods are used to determine the minimum concentration of a compound required to inhibit or kill microbial growth.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Methodology:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.
-
Data Summary and Structure-Activity Relationships (SAR)
Systematic evaluation of derivatives allows for the development of Structure-Activity Relationships (SAR), which provide crucial insights for rational drug design.[15]
Table 1: Example Anticancer Activity of Pyridine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |
|---|---|---|---|---|
| Compound 11d | MCF-7 (Breast) | 8.48 | Fused pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | [14] |
| Compound 11d | HCT-116 (Colon) | 8.15 | Fused pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | [14] |
| Pyrazoline 6c | NCI-60 Panel | 0.38 (GI50) | Pyridine-based pyrazoline | [9] |
| FD274 | HL-60 (Leukemia) | 0.092 | Pyrazolo[3,4-b]pyridine with fluorobenzenesulfonamide | [7] |
| Compound 8 | PC-3 (Prostate) | 1.55 | Steroidal pyridine with extra pyridine ring at p-position |[15] |
Key SAR Insights:
-
Fused Ring Systems: Fusing the pyridine with other heterocyclic rings, such as thieno[3,2-d]pyrimidine, can confer potent anticancer activity.[14]
-
Substituent Position: The position of substituents is critical. For instance, in steroidal pyridine derivatives, an additional pyridine ring at the para-position of a phenyl group significantly enhanced activity against prostate cancer cells.[15]
-
Halogenation: While often used to improve binding, the effect of halogens can be complex. In some series, smaller halogens like fluorine and chlorine were associated with better antiproliferative activity than larger ones like iodine.[16] However, in other scaffolds, bulky groups and halogens were found to decrease activity.[1]
-
Hydrogen Bonding Groups: The presence of groups like -OH, -OMe, and -NH2 can enhance antiproliferative activity, likely by forming key hydrogen bonds with target proteins.[1]
Future Directions and Perspectives
The this compound scaffold is a versatile and promising starting point for the development of new therapeutic agents. Future research should focus on:
-
Lead Optimization: Systematically modifying lead compounds identified from screening to improve potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability).[3]
-
Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) is crucial for understanding the mechanism of action and potential side effects.[3]
-
Exploration of New Biological Activities: Expanding screening efforts to other therapeutic areas, such as anti-inflammatory, antiviral, and neuroprotective agents, based on the broad bioactivity of the parent pyridine scaffold.[17]
Conclusion
Derivatives based on the this compound core have demonstrated significant potential, particularly as anticancer agents through mechanisms like kinase inhibition. The synthetic accessibility of this scaffold, combined with the rich chemical space available for modification, makes it an attractive platform for medicinal chemists. The experimental frameworks and SAR insights provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel derivatives with enhanced therapeutic profiles.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chemijournal.com [chemijournal.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 13. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 14. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 17. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
reactivity of the chloro and methylsulfanyl groups in 4-Chloro-2-(methylsulfanyl)pyridine
An In-Depth Technical Guide to the Reactivity of 4-Chloro-2-(methylsulfanyl)pyridine
Executive Summary
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its two key functional groups: a chloro substituent at the C4 position and a methylsulfanyl group at the C2 position. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the strategic manipulation of these groups to achieve desired synthetic outcomes. We will explore the underlying electronic principles governing its reactivity, detail key transformations including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and critically, examine how oxidation of the methylsulfanyl group to the corresponding sulfone dramatically modulates the reactivity and regioselectivity of subsequent transformations. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis and derivatization of pyridine-based scaffolds.
Introduction to the this compound Scaffold
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The strategic functionalization of this ring is paramount for modulating pharmacological properties. This compound offers two distinct and synthetically valuable handles for molecular elaboration. The chloro group is a classic leaving group for substitution reactions, while the methylsulfanyl moiety can be either retained or oxidized to powerfully influence the electronic nature of the pyridine ring. Understanding the interplay and selective addressability of these two groups is crucial for efficient and rational synthesis design.
Fundamental Principles of Reactivity
The reactivity of the this compound ring is dictated by the electron-deficient nature of the pyridine core, a consequence of the electronegative nitrogen atom. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.
In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate determines the feasibility of the reaction. For pyridine, attack at the C2 and C4 positions allows the negative charge to be delocalized onto the electronegative nitrogen atom via resonance, a highly stabilizing contribution.[1][2] Attack at the C3 or C5 positions does not permit this stabilization, making these positions significantly less reactive towards nucleophiles. The chloro and methylsulfanyl groups further modulate this inherent reactivity.
Figure 1: Electronic activation of the pyridine ring for nucleophilic attack.
Selective Transformations at the C4-Position
The C4-chloro group is the primary site for substitution reactions on the parent molecule, serving as an excellent leaving group in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing this scaffold. The electron-withdrawing effect of the ring nitrogen and the chloro group itself renders the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The general mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized Meisenheimer intermediate, followed by elimination of the chloride ion to restore aromaticity.[3]
Caption: Generalized workflow for the SNAr mechanism.
The choice of nucleophile, solvent, and temperature are critical for achieving high yields. Softer nucleophiles and non-polar aprotic solvents generally favor the reaction.
| Nucleophile Type | Example | Typical Conditions | Product Type |
| Amines (N-Nu) | Morpholine | K₂CO₃, DMF, 100-140 °C | 4-Amino-pyridine |
| Alcohols (O-Nu) | Sodium Methoxide | MeOH, 65 °C | 4-Alkoxy-pyridine |
| Thiols (S-Nu) | Sodium Thiophenoxide | DMF, 25-80 °C | 4-Thioether-pyridine |
Protocol 3.1.1: Synthesis of 4-Morpholino-2-(methylsulfanyl)pyridine
-
To a solution of this compound (1.0 equiv.) in dimethylformamide (DMF, 0.5 M) is added morpholine (1.2 equiv.) and potassium carbonate (2.0 equiv.).
-
The reaction vessel is sealed and heated to 120 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), the mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C and C-N bonds that are challenging via traditional SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.
Buchwald-Hartwig Amination: This reaction provides a powerful and often milder alternative to SNAr for C-N bond formation, particularly with less nucleophilic amines.[4][5] The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[6] The choice of phosphine ligand is critical for reaction efficiency, with bulky, electron-rich ligands like XPhos or SPhos often providing superior results.[6][7]
Suzuki-Miyaura Coupling: This is one of the most robust methods for C-C bond formation, coupling the aryl chloride with an organoboron reagent (boronic acid or ester).[8][9] The reaction requires a base to activate the boronic acid for transmetalation to the palladium center.[8]
Caption: Generalized catalytic cycle for Pd-cross-coupling reactions.
Protocol 3.2.1: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent system (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).
-
Heat the mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the 4-aryl-2-(methylsulfanyl)pyridine product.
The Pivotal Role of the C2-Methylsulfanyl Group
While the C4-chloro group is the more labile site in the parent molecule, the C2-methylsulfanyl group is not merely a spectator. Its oxidation unlocks a powerful secondary mode of reactivity, dramatically enhancing the electrophilicity of the ring and even becoming a leaving group itself under certain conditions.
Oxidation to Sulfoxide and Sulfone
The sulfur atom of the methylsulfanyl group can be readily oxidized, typically using peroxides like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives.[10][11]
Caption: Oxidation pathway of the methylsulfanyl group.
Protocol 4.1.1: Synthesis of 4-Chloro-2-(methylsulfonyl)pyridine[11]
-
Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
For oxidation to the sulfone, slowly add an excess of the oxidizing agent. A common system is 30% hydrogen peroxide (3.0 equiv.) with a catalytic amount of ammonium molybdate.[11] Alternatively, m-CPBA (>2.0 equiv.) in DCM can be used.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully (e.g., with aqueous sodium thiosulfate if using m-CPBA).
-
Extract the product into an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify by recrystallization or column chromatography to yield the white solid product.
Reactivity Modulation by the Sulfonyl Group
The methylsulfonyl (-SO₂Me) group is a powerful electron-withdrawing group, significantly more so than the methylsulfanyl (-SMe) group. Its presence at the C2 position dramatically increases the electrophilicity of the entire pyridine ring, with a pronounced activating effect on the C4 position for SNAr. Reactions that are sluggish with the methylsulfanyl substrate often proceed rapidly and in high yield with the methylsulfonyl analogue.[10] Studies on the analogous pyrimidine system show that oxidation of the 2-methylthio group can enhance the rate of displacement of a 4-chloro group by a factor of >10⁵.[10]
Dichotomous Reactivity: The Sulfone as a Leaving Group
A fascinating aspect of 4-chloro-2-(methylsulfonyl)pyridine is its ability to undergo SNAr at two different positions. While the C4-chloro group is the default leaving group, under specific conditions, the C2-methylsulfonyl group can be displaced instead. This regiochemical outcome is highly dependent on the nature of the nucleophile and the base employed.[12][13] This principle, well-documented for the analogous 2-(methylsulfonyl)-4-chloropyrimidine, provides a powerful synthetic strategy.
-
Displacement of C4-Chloride: Generally favored by secondary amines and anilines in the presence of weak bases (e.g., NaHCO₃, DIPEA).[12] These conditions favor attack at the most electrophilic C4 position.
-
Displacement of C2-Sulfone: Generally favored by "harder" nucleophiles like alkoxides or by deprotonated anilines (using strong bases like NaH).[12][13] Sterically unbiased primary aliphatic amines can also selectively displace the sulfone group.[12]
Caption: Decision pathway for regioselective SNAr on 4-Chloro-2-(methylsulfonyl)pyridine.
Conclusion: A Strategic Overview
This compound is a scaffold of considerable synthetic potential, governed by a set of clear, exploitable reactivity principles.
-
Primary Reactivity: The C4-chloro group is the most labile site for both SNAr and palladium-catalyzed cross-coupling reactions on the parent molecule.
-
Reactivity Enhancement: Oxidation of the C2-methylsulfanyl group to the C2-methylsulfonyl group dramatically activates the C4-chloro position towards nucleophilic attack, enabling reactions that may otherwise be difficult.
-
Orthogonal Reactivity: The C2-methylsulfonyl group itself can function as a leaving group, providing an alternative site for substitution. The choice between C4-chloro and C2-sulfone displacement can be controlled by the careful selection of the nucleophile and base, offering a sophisticated strategy for controlling regiochemistry.
By understanding and applying these principles, researchers can effectively navigate the chemistry of this versatile building block to construct complex, highly functionalized pyridine derivatives for applications in drug discovery and beyond.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. 4-Chloro-2-(methylsulfonyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(methylsulfanyl)pyridine: Key Intermediates and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Chloro-2-(methylsulfanyl)pyridine, a crucial building block in the development of various pharmaceutical agents. This document delves into the core chemical transformations, identifies the key intermediates, and elucidates the mechanistic rationale behind the synthetic strategies. By offering detailed experimental protocols, data analysis, and visual representations of the chemical processes, this guide aims to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important heterocyclic compound.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of modern medicinal chemistry, with their versatile scaffold appearing in a vast array of therapeutic agents. Among these, this compound serves as a pivotal intermediate due to its trifunctional nature. The chlorine atom at the 4-position provides a reactive handle for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allowing for the introduction of diverse functionalities. The methylsulfanyl group at the 2-position can be retained or further modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can modulate the electronic properties and biological activity of the final molecule. The pyridine nitrogen itself offers a site for potential N-alkylation or coordination to biological targets. This unique combination of reactive sites makes this compound a highly valuable precursor for the synthesis of complex molecules in drug discovery programs.
Strategic Synthesis: A Two-Stage Approach
The most logical and efficient synthetic strategy for this compound involves a two-stage approach. The first stage focuses on the construction of the core substituted pyridine ring, leading to the key intermediate 2-(methylsulfanyl)pyridin-4-ol . The second stage involves the targeted chlorination of the hydroxyl group at the 4-position to yield the final product. This retro-synthetic analysis is depicted below.
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 4-Chloro-2-(methylsulfanyl)pyridine in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of the Pyridine Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex organic molecules.[1]
Within the vast landscape of synthetic targets, pyridine-containing heterocycles hold a privileged position.[3][4] Their prevalence in FDA-approved drugs underscores their importance as pharmacophores that can modulate biological activity, improve pharmacokinetic properties, and engage in crucial hydrogen bonding interactions.[4] Consequently, robust methods for the functionalization of pyridine rings are in high demand.
This guide focuses on 4-Chloro-2-(methylsulfanyl)pyridine , a versatile and strategic building block for accessing highly functionalized pyridine derivatives. Its unique substitution pattern offers distinct advantages: the C4-chloro atom serves as a reliable handle for Suzuki coupling, while the C2-methylsulfanyl group provides a secondary site for post-coupling modification (e.g., oxidation to sulfoxide or sulfone) or can be used to fine-tune the electronic and steric properties of the final molecule. This document provides a detailed exploration of the reaction mechanism, key experimental parameters, and a practical protocol for its use in Suzuki-Miyaura coupling.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimizing reaction conditions.[2] The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][2][5]
The Key Stages:
-
Catalyst Activation: The cycle typically begins with a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which is reduced in situ to the catalytically active Pd(0) species.[2]
-
Oxidative Addition: The electron-rich Pd(0) complex inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step, especially for less reactive aryl chlorides, and results in a square planar Pd(II) intermediate.[1][2][5] The choice of ligand is critical here; bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly accelerate this step.[6][7][8]
-
Transmetalation: A base is required to activate the boronic acid, forming a more nucleophilic boronate complex (-B(OR)₃⁻).[1][6] This boronate complex then exchanges its organic group with the halide on the palladium center. This step transfers the desired aryl or heteroaryl group from boron to palladium, forming a new diorganopalladium(II) complex.[1][7]
-
Reductive Elimination: This is the final bond-forming step. The two organic groups on the palladium complex rearrange to a cis orientation and are eliminated together, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of coupling with an electron-deficient substrate like this compound hinges on the careful selection of several key parameters.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively, that require an external ligand. Pd(PPh₃)₄ can be used directly but may be less active for challenging substrates. For chloro-pyridines, a combination of a simple palladium source with a more sophisticated ligand is often preferred.[6][9] |
| Ligand | Phosphines: PPh₃, PCy₃, P(tBu)₃, XPhos, SPhosNHCs: IPr, SIMes | The C4-Cl bond is less reactive than corresponding bromides or iodides.[2] Bulky, electron-rich ligands (e.g., XPhos, P(tBu)₃, NHCs) are crucial as they promote the oxidative addition step and stabilize the catalytic species.[6][10] The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis; bulky ligands can sterically disfavor this poisoning pathway.[2][10] |
| Base | Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃Organic: Et₃NFluoride: KF, CsF | A base is essential for activating the boronic acid.[1][6] K₃PO₄ and Cs₂CO₃ are often effective choices for chloroarenes, providing a good balance of reactivity and minimizing side reactions. The choice of base can be substrate-dependent and may require screening.[1][11] |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF, 2-MeTHF | Anhydrous polar aprotic solvents are standard.[1][12] Reactions are frequently run as biphasic mixtures with water, which can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[1] 1,4-Dioxane/water mixtures are a reliable starting point.[11][13] |
| Boron Reagent | Aryl/Heteroaryl Boronic Acids, Boronic Pinacol Esters (Bpin) | Boronic acids are most common. Pinacol esters offer enhanced stability, which is beneficial if the corresponding boronic acid is prone to decomposition (protodeboronation).[2][9] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction, particularly the oxidative addition to the C-Cl bond.[9][11] |
Standard Laboratory Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Reagents & Equipment:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane) and degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%), and the ligand (e.g., XPhos, 2-6 mol%).
-
Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Through the septum, add the anhydrous organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Caption: General experimental workflow for Suzuki coupling.
Applications in Drug Discovery and Beyond
The products derived from this reaction, 4-aryl-2-(methylsulfanyl)pyridines, are highly valuable intermediates. The pyridine core is a well-established scaffold in medicinal chemistry, and the ability to introduce diverse aryl and heteroaryl groups at the C4 position allows for extensive structure-activity relationship (SAR) studies.[14][15] The C2-methylsulfanyl group can be further manipulated; for instance, it can be oxidized to a sulfoxide or sulfone, creating new hydrogen bond acceptors and altering the molecule's solubility and metabolic profile. This synthetic versatility makes this compound a powerful tool for generating novel molecular architectures for screening in drug discovery programs.[14]
Conclusion
This compound is a potent and versatile building block for the synthesis of complex pyridine derivatives via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the catalytic cycle and the critical role of ligands, bases, and solvents allows for the development of robust and high-yielding protocols. By leveraging the strategic placement of its functional groups, researchers can efficiently access novel chemical matter, accelerating progress in medicinal chemistry, agrochemicals, and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: 4-Chloro-2-(methylsulfanyl)pyridine as a Versatile Building Block for Medicinal Chemistry
Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in the design of novel therapeutics.[1] Among the vast array of functionalized pyridines, 4-Chloro-2-(methylsulfanyl)pyridine stands out as a particularly strategic building block. Its distinct substitution pattern—a leaving group (chloro) at the 4-position, a methylsulfanyl group at the 2-position, and the pyridine nitrogen—creates a molecule with tunable reactivity, primed for sequential, regioselective functionalization.
This guide provides an in-depth analysis of this compound, detailing its chemical properties and offering field-proven protocols for its application in key synthetic transformations. We will explore its utility in Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions, culminating in a case study on the synthesis of the FDA-approved anticancer agent, Sonidegib.
Physicochemical Properties & Safety Data
A thorough understanding of a building block's properties is critical for its effective and safe implementation in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNS | [3][4] |
| Molecular Weight | 159.64 g/mol | [3][4] |
| CAS Number | 334542-44-8 | [4][5] |
| Appearance | Liquid | [3] |
| Purity | Typically >95% | [4] |
Safety & Handling: this compound should be handled with standard laboratory precautions. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Avoid inhalation, ingestion, and direct skin contact. In case of exposure, follow standard first-aid measures.[6][8] Store the compound in a tightly sealed container in a cool, dry place.[6] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Core Reactivity and Strategic Applications
The reactivity of this compound is dictated by the electronic nature of the pyridine ring and its substituents. The electron-withdrawing effect of the ring nitrogen makes the C2 and C4 positions susceptible to nucleophilic attack. The chloro group at the C4 position serves as an excellent leaving group for SNAr and a handle for transition metal-catalyzed cross-coupling reactions. The methylsulfanyl group at C2 modulates the electronic properties and can also be a site for further chemical modification if desired (e.g., oxidation to a sulfoxide or sulfone to further activate the ring).
This trifecta of reactivity allows for a modular and convergent approach to complex molecule synthesis, as illustrated in the workflow below.
Caption: Versatile synthetic pathways using this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Principle: The SNAr reaction is a cornerstone of heterocyclic chemistry. In pyridine systems, the electron-deficient C4 position is activated towards attack by nucleophiles. The reaction proceeds via a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the electronegative nitrogen atom.[9][10] This allows for the direct displacement of the chloride with a variety of nucleophiles, most commonly amines, to form C-N bonds under transition-metal-free conditions.
Caption: Generalized workflow for the SNAr reaction.
Exemplary Protocol: Synthesis of 4-Anilino-2-(methylsulfanyl)pyridine
This protocol is adapted from established procedures for SNAr reactions on activated heteroaryl chlorides.[11][12]
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dioxane (as solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 159.6 mg).
-
Reagent Addition: Add the solvent (e.g., 5 mL of DMF). To this solution, add aniline (1.2 mmol, 111.7 mg) followed by the base, DIPEA (2.0 mmol, 258.5 mg).
-
Scientist's Note: The choice of base is crucial. An organic base like DIPEA is often used to scavenge the HCl generated without introducing competing nucleophiles. An inorganic base like K₂CO₃ can also be effective, particularly at higher temperatures.
-
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-anilino-2-(methylsulfanyl)pyridine.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds.[13] The reaction couples an organoboron species (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[14] For heteroaryl chlorides, which can be less reactive than bromides or iodides, the choice of a suitable electron-rich phosphine ligand is critical to facilitate the oxidative addition step of the catalytic cycle.[13][15]
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Exemplary Protocol: Synthesis of 4-(4-methoxyphenyl)-2-(methylsulfanyl)pyridine
This protocol is based on established methods for the Suzuki-Miyaura coupling of heteroaryl chlorides.[15][16]
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
A suitable phosphine ligand, e.g., SPhos or XPhos (4-10 mol%) if using Pd(OAc)₂
-
Potassium phosphate (K₃PO₄) (2.0-3.0 eq) or Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Ethyl acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere: Perform all steps under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 159.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and the base (e.g., K₃PO₄, 2.0 mmol, 424.6 mg).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the ligand (e.g., SPhos, 0.04 mmol, 16.4 mg) in a small amount of the reaction solvent.
-
Scientist's Note: Using a pre-formed catalyst like Pd(PPh₃)₄ can simplify the setup. For challenging couplings involving aryl chlorides, using advanced Buchwald-type ligands (like SPhos or XPhos) with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often gives superior results.
-
-
Reagent Addition: Add the solvent mixture (e.g., 4 mL of dioxane and 1 mL of water) to the Schlenk flask. Degas the resulting suspension by bubbling argon through it for 15-20 minutes.
-
Reaction Start: Add the catalyst mixture to the flask.
-
Reaction Conditions: Heat the reaction to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the residue via flash column chromatography (hexanes/ethyl acetate) to obtain the desired biaryl product.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, coupling aryl halides with amines using a palladium catalyst.[17][18] It offers a broader substrate scope and milder conditions compared to classical methods like SNAr or the Ullmann condensation.[17] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[19] The choice of a bulky, electron-rich phosphine ligand is paramount for the success of this reaction, especially with less reactive aryl chlorides.[19][20]
Exemplary Protocol: Synthesis of N-phenyl-2-(methylsulfanyl)pyridin-4-amine
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl chlorides using modern catalyst systems.[20]
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)
-
Toluene or Dioxane (anhydrous)
-
Ethyl acetate (for extraction)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere: Set up the reaction in a glovebox or using Schlenk line techniques. All glassware should be oven-dried.
-
Reaction Setup: In a Schlenk tube, combine Pd(dba)₂ (0.015 mmol, 8.6 mg), XPhos (0.03 mmol, 14.3 mg), and Sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Scientist's Note: NaOtBu is a strong, non-nucleophilic base ideal for this transformation. It must be handled under inert conditions as it is hygroscopic. The catalyst and ligand are added first to allow for pre-formation of the active catalytic species.
-
-
Reagent Addition: Evacuate and backfill the Schlenk tube with argon. Add anhydrous toluene (5 mL). Add this compound (1.0 mmol, 159.6 mg) followed by aniline (1.2 mmol, 111.7 mg).
-
Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated pyridine.
Case Study: Synthesis of Sonidegib (Odomzo®)
The true power of a building block is demonstrated in its application to synthesize complex, high-value molecules. This compound is a key starting material in an efficient, environmentally responsible synthesis of Sonidegib, an FDA-approved Hedgehog pathway inhibitor used to treat basal cell carcinoma.[7] The synthesis elegantly combines an SNAr reaction followed by a Suzuki-Miyaura coupling.
Caption: Simplified synthetic route to Sonidegib highlighting the building block's role.
A reported green synthesis highlights this strategy, performing the SNAr and subsequent nitro-group reduction in a single pot, followed by the Suzuki coupling, all in aqueous micellar solutions.[6][7]
Step 1: SNAr Reaction In the industrial synthesis, this compound is first reacted with 3-amino-4-nitrophenol via an SNAr reaction. The chloro group at the C4 position is selectively displaced by the amino group of the phenol, demonstrating the high regioselectivity of this transformation.
Step 2: Suzuki-Miyaura Coupling The resulting intermediate, now bearing the nitrophenol moiety, undergoes a Suzuki-Miyaura coupling. The methylsulfanyl group at the C2 position is oxidized to a more reactive methylsulfonyl group, which then serves as the leaving group for the palladium-catalyzed coupling with 2-(tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This sequence showcases the advanced strategy of tuning the reactivity of the leaving group at C2 via oxidation.
This case study powerfully illustrates how the orthogonal reactivity of the C2 and C4 positions on the this compound core can be exploited to build complex molecular architectures efficiently.
Conclusion
This compound is a high-value building block for medicinal chemistry, offering multiple handles for predictable and regioselective functionalization. Its utility in fundamental C-N and C-C bond-forming reactions like SNAr, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling makes it an indispensable tool for drug discovery programs. The successful application of this molecule in the synthesis of the approved drug Sonidegib validates its strategic importance and provides a clear blueprint for its use in constructing complex, biologically active molecules. The protocols and insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this versatile pyridine derivative.
References
- 1. An efficient regioselective sonochemical synthesis of novel 4-aryl-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)… [ouci.dntb.gov.ua]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 334542-44-8|this compound|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. research.rug.nl [research.rug.nl]
- 20. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Development of Kinase Inhibitors Using a 4-Chloro-2-(methylsulfanyl)pyridine Scaffold
Introduction: The Strategic Value of the Pyridine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has established them as one of the most critical target classes in modern drug discovery.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but the quest for novel, potent, and selective agents is perpetual.
Central to this endeavor is the concept of the "privileged scaffold"—a molecular framework that can bind to multiple biological targets. The pyridine ring system is a quintessential example, found in numerous FDA-approved drugs and recognized for its versatile role in establishing key interactions within the ATP-binding pocket of kinases.[4][5][6]
This guide focuses on a specific, highly adaptable starting point: the 4-Chloro-2-(methylsulfanyl)pyridine scaffold. Its strategic functionalization offers two distinct, chemically tractable handles for library synthesis and structure-activity relationship (SAR) exploration:
-
The C4-chloro group is an excellent electrophilic center for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of amine-containing fragments that can interact with the hinge region of the kinase.
-
The C2-methylsulfanyl group can be readily oxidized to a methylsulfoxide or methylsulfone, transforming it into an effective leaving group for a second SNAr reaction, enabling further diversification.
These application notes provide a comprehensive framework for researchers, detailing the synthesis, elaboration, and biological evaluation of kinase inhibitors derived from this versatile scaffold.
Part 1: Chemical Synthesis and Scaffold Elaboration
The synthetic strategy hinges on the sequential modification of the two key reactive sites on the pyridine core. This allows for controlled, stepwise diversification to build a library of candidate inhibitors.
Protocol 1: Synthesis of a 4-Amino-Substituted Pyridine Core
This protocol details the initial and most crucial step: the SNAr reaction at the C4 position. This reaction is fundamental for installing the hinge-binding motif of the inhibitor.
Objective: To synthesize a representative 4-(substituted-amino)-2-(methylsulfanyl)pyridine intermediate.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO or NMP is chosen to facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate without solvating the nucleophile excessively.
-
Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to deprotonate the incoming amine nucleophile, increasing its nucleophilicity, and to scavenge the HCl byproduct without competing in the primary reaction.[7][8]
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the SNAr reaction on the electron-rich pyridine ring.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., 3-aminopyrrolidine)
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Addition of Reagents: Add the desired amine nucleophile (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 100-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with EtOAc (3x volumes).
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally brine. This removes residual DMSO and acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to afford the pure 4-amino-substituted pyridine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Figure 1: Synthetic workflow for diversifying the pyridine scaffold.
Part 2: Biological Evaluation of Kinase Inhibitory Activity
Once a library of compounds is synthesized, the next critical phase is to determine their biological activity. An in vitro biochemical assay is the first step to quantify the potency of a compound against its target kinase.
The Principle of Luminescence-Based Kinase Assays
A widely adopted method for assessing kinase activity is to measure the amount of ADP produced, which is directly proportional to enzyme activity.[9] Assays like ADP-Glo™ operate on a two-step principle:
-
Kinase Reaction & ATP Depletion: The kinase phosphorylates its substrate, converting ATP to ADP. After this reaction, a reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion & Signal Generation: A second reagent is added that contains an enzyme to convert the newly formed ADP back into ATP, which then acts as a substrate for luciferase, generating a luminescent signal that is directly proportional to the initial kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a robust, self-validating method for determining the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds.
Materials:
-
Target kinase and its specific substrate peptide/protein
-
Synthesized inhibitor compounds (stock solutions in 100% DMSO)
-
Staurosporine (non-selective kinase inhibitor, positive control)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at a concentration near the Kₘ for the target kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates (low volume)
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Plating:
-
Create a serial dilution series of your inhibitor compounds in DMSO. A 10-point, 3-fold dilution starting from 1 mM is a standard approach.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25-50 nL) of the serially diluted compounds, DMSO-only (negative control, 0% inhibition), and staurosporine (positive control, 100% inhibition) into the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer. The optimal concentrations should be determined empirically to ensure the reaction is in the linear range.
-
Add 5 µL of the kinase/substrate mix to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP master mix in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes (or an optimized time).
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete excess ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data: Set the average signal from the DMSO-only wells as 0% inhibition and the average signal from the staurosporine wells as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for each compound.
-
Figure 2: Experimental workflow for an in vitro kinase inhibition assay.
Data Presentation: Structure-Activity Relationship (SAR) Table
Summarize the IC₅₀ values in a clear, structured table to facilitate the analysis of SAR. This allows for direct comparison of how different chemical modifications impact inhibitory potency.
| Compound ID | R¹ Group (at C4) | R² Group (at C2) | Target Kinase IC₅₀ (nM) |
| Scaffold-001 | 3-aminopyrrolidine | -SMe | 850 |
| Scaffold-002 | 4-fluoroaniline | -SMe | 1200 |
| Scaffold-003 | 1-methylpiperazine | -SMe | >10,000 |
| Scaffold-004 | 3-aminopyrrolidine | 4-methoxyaniline | 75 |
| Scaffold-005 | 3-aminopyrrolidine | 3-chloroaniline | 210 |
Table 1: Example SAR data for a hypothetical series of inhibitors derived from the this compound scaffold. Data is illustrative.
Part 3: Advanced Characterization and Downstream Strategy
While a primary biochemical assay is essential, a successful kinase inhibitor development program requires a multi-faceted evaluation strategy.
Cellular Target Engagement and Pathway Inhibition
A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in a complex cellular environment.
-
Cellular Potency Assays: Use cell-based assays to measure the inhibition of substrate phosphorylation in intact cells (e.g., Western Blot or cellular TR-FRET assays).[10] This provides a more physiologically relevant measure of a compound's efficacy.
-
Phenotypic Assays: Evaluate the inhibitor's effect on a cellular phenotype, such as cell proliferation, apoptosis, or migration, to confirm its functional consequence.
Kinase Selectivity Profiling
Kinase inhibitors often have off-target activities due to the conserved nature of the ATP-binding site.[2][11]
-
Rationale: It is critical to assess the selectivity of lead compounds by screening them against a broad panel of kinases (e.g., Eurofins DiscoverX KINOMEscan™).
-
Goal: The ideal inhibitor will show high potency for the intended target with minimal activity against other kinases, particularly those known to cause toxicity. This "selectivity profile" is a key factor in predicting the therapeutic window of a potential drug.
Figure 3: A representative signaling pathway (MAPK) targeted by kinase inhibitors.
Conclusion
The this compound scaffold represents a strategically sound starting point for the discovery of novel kinase inhibitors. Its predictable reactivity at two distinct positions allows for the systematic and efficient generation of diverse chemical libraries. By combining robust synthetic protocols with quantitative in vitro biochemical assays and subsequent cellular and selectivity profiling, researchers can effectively navigate the early stages of the drug discovery pipeline. This integrated approach, grounded in a clear understanding of the underlying chemistry and biology, is essential for translating a promising chemical scaffold into a viable therapeutic candidate.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Experimental Procedures for the Oxidation of the Methylsulfanyl Group
Introduction
The oxidation of the methylsulfanyl (-SCH₃) group is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting sulfoxides (-SOCH₃) and sulfones (-SO₂CH₃) are prevalent structural motifs in a multitude of biologically active molecules.[1][2][3] For instance, the blockbuster drug esomeprazole, a proton pump inhibitor, features a chiral sulfoxide that is critical to its therapeutic effect.[1][4][5] Similarly, modafinil, a wakefulness-promoting agent, contains a sulfoxide moiety essential for its activity.[1][2][4] The precise control over the oxidation state of sulfur is paramount, as the conversion of a sulfide to a sulfoxide, and subsequently to a sulfone, dramatically alters the steric and electronic properties of the molecule, thereby modulating its biological activity.
This guide provides a comprehensive overview of the experimental procedures for the oxidation of the methylsulfanyl group, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of common oxidative transformations, offer detailed, field-proven protocols, and discuss the critical parameters that ensure selective and high-yielding conversions.
I. Foundational Principles: The Chemistry of Sulfide Oxidation
The oxidation of a methylsulfanyl group proceeds in a stepwise manner, first to a sulfoxide and then to a sulfone. This progression is dictated by the nucleophilicity of the sulfur atom and the electrophilicity of the chosen oxidizing agent.
Diagram: Stepwise Oxidation of a Methylsulfanyl Group
Caption: Stepwise oxidation of a methylsulfanyl group to a sulfoxide and then a sulfone.
The key to a successful and selective oxidation lies in the judicious choice of the oxidant and reaction conditions. Over-oxidation to the sulfone is a common side reaction when preparing sulfoxides, necessitating careful control over stoichiometry and temperature.[5][6] Conversely, achieving complete conversion to the sulfone requires more forcing conditions or a more potent oxidizing agent.[7][8]
Factors Influencing Oxidant Selection:
-
Desired Oxidation State: Milder oxidants and controlled stoichiometry are employed for sulfoxide synthesis, while stronger oxidants or excess reagent are used for sulfones.
-
Substrate Scope and Functional Group Tolerance: The presence of other oxidizable functional groups (e.g., alkenes, alcohols, amines) in the substrate dictates the choice of a chemoselective oxidant.
-
Scalability and Safety: For industrial applications, the cost, availability, and safety profile of the oxidant are critical considerations. Environmentally benign oxidants like hydrogen peroxide and molecular oxygen are increasingly favored.[9][10][11]
-
Stereoselectivity: For the synthesis of chiral sulfoxides, asymmetric oxidation methods employing chiral catalysts or auxiliaries are required.[12]
II. Key Oxidizing Agents and Protocols
This section details the experimental procedures for three widely used and versatile oxidizing agents for the conversion of methylsulfanyl groups.
A. meta-Chloroperoxybenzoic Acid (m-CPBA): A Versatile and Reliable Oxidant
m-CPBA is a commercially available and highly effective reagent for the oxidation of sulfides to both sulfoxides and sulfones.[13][14][15] The selectivity is readily controlled by the stoichiometry of the reagent.
Mechanism of m-CPBA Oxidation: The reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the sulfur center.[13]
Diagram: m-CPBA Oxidation Mechanism
Caption: Concerted mechanism for the oxidation of a sulfide with m-CPBA.
Protocol 1: Selective Oxidation to a Sulfoxide using m-CPBA
Objective: To selectively oxidize a methylsulfanyl-containing substrate to the corresponding sulfoxide.
Materials:
-
Methylsulfanyl substrate (1.0 mmol)
-
m-CPBA (commercial grade, ~77%) (1.05-1.2 equivalents)
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the methylsulfanyl substrate (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: In a separate vial, weigh out m-CPBA (1.05-1.2 equivalents). Add the m-CPBA portion-wise to the stirred substrate solution over 5-10 minutes, ensuring the temperature remains below 5 °C. Rationale: Portion-wise addition and low temperature help to control the exothermicity of the reaction and minimize over-oxidation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: a. Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution (10 mL) to destroy any excess peroxide. Stir for 10 minutes. Self-validation: A potassium iodide-starch test can be used to confirm the absence of peroxides.[16] b. Transfer the mixture to a separatory funnel and add saturated aqueous NaHCO₃ solution (20 mL) to neutralize the m-chlorobenzoic acid byproduct. c. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). d. Combine the organic layers and wash with brine (20 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfoxide by flash column chromatography on silica gel.
Protocol 2: Oxidation to a Sulfone using m-CPBA
Objective: To oxidize a methylsulfanyl-containing substrate to the corresponding sulfone.
Materials:
-
Same as Protocol 1, with the exception of the amount of m-CPBA.
Procedure:
-
Reaction Setup: Follow step 1 from Protocol 1.
-
Addition of m-CPBA: Add m-CPBA (2.2-2.5 equivalents) portion-wise to the stirred substrate solution at 0 °C. After the addition is complete, the reaction mixture can be allowed to warm to room temperature. Rationale: Using an excess of m-CPBA and allowing the reaction to proceed at room temperature drives the reaction to the sulfone.[7][8]
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material and the intermediate sulfoxide by TLC or LC-MS. The reaction may take 4-12 hours.
-
Work-up and Purification: Follow steps 4 and 5 from Protocol 1.
Table 1: Comparison of Reaction Conditions for m-CPBA Oxidation
| Feature | Sulfoxide Synthesis | Sulfone Synthesis |
| m-CPBA (equiv.) | 1.05 - 1.2 | 2.2 - 2.5 |
| Temperature | 0 °C | 0 °C to room temperature |
| Reaction Time | 1 - 3 hours | 4 - 12 hours |
B. Oxone®: A Stable and Environmentally Benign Oxidant
Oxone®, a potassium peroxymonosulfate triple salt (2KHSO₅·KHSO₄·K₂SO₄), is an inexpensive, stable, and water-soluble oxidant.[17][18] It is considered a greener alternative to many other oxidizing agents. The selectivity for sulfoxide versus sulfone can often be controlled by the choice of solvent.[17]
Protocol 3: Solvent-Controlled Selective Oxidation using Oxone®
Objective: To selectively oxidize a methylsulfanyl group to either a sulfoxide or a sulfone by changing the solvent.
Materials:
-
Methylsulfanyl substrate (1.0 mmol)
-
Oxone® (1.1 equivalents for sulfoxide, 2.2 equivalents for sulfone)
-
Methanol (MeOH) or Ethanol (EtOH) for sulfoxide synthesis
-
Water (H₂O) for sulfone synthesis
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure for Sulfoxide Synthesis:
-
Reaction Setup: Dissolve the methylsulfanyl substrate (1.0 mmol) in a mixture of ethanol and water (e.g., 1:1, 10 mL) in a round-bottom flask with a stir bar.
-
Addition of Oxone®: Add a solution of Oxone® (1.1 equivalents) in water (5 mL) dropwise to the stirred substrate solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: a. Quench the reaction by adding saturated aqueous Na₂SO₃ solution. b. Neutralize the mixture with solid NaHCO₃. c. Extract the product with EtOAc (3 x 20 mL). d. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography.
Procedure for Sulfone Synthesis:
-
Reaction Setup: Dissolve the methylsulfanyl substrate (1.0 mmol) in water (10 mL). If the substrate is not water-soluble, a co-solvent like acetonitrile can be used.
-
Addition of Oxone®: Add a solution of Oxone® (2.2 equivalents) in water (10 mL) dropwise. The reaction may require gentle heating (40-50 °C) to go to completion.
-
Reaction Monitoring, Work-up, and Purification: Follow steps 3-5 as described for sulfoxide synthesis.
C. Hydrogen Peroxide (H₂O₂): A Green and Atom-Economical Oxidant
Hydrogen peroxide is an ideal "green" oxidant as its only byproduct is water.[11] However, its reactivity is often modest, and a catalyst is typically required for efficient and selective oxidation of sulfides.[9][19][20]
Protocol 4: Catalytic Oxidation with Hydrogen Peroxide
Objective: To selectively oxidize a methylsulfanyl group to a sulfoxide using H₂O₂ and a catalyst.
Materials:
-
Methylsulfanyl substrate (1.0 mmol)
-
30% Aqueous H₂O₂ (1.1-1.5 equivalents)
-
Catalyst (e.g., methyltrioxorhenium(VII) (MTO), tungstate salts)[21][22]
-
Solvent (e.g., ethanol, acetic acid)[11]
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the methylsulfanyl substrate (1.0 mmol) and the catalyst (e.g., 1-5 mol%) in the chosen solvent (10 mL) in a round-bottom flask.
-
Addition of H₂O₂: Add 30% H₂O₂ (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 3.
Diagram: General Workflow for Sulfide Oxidation
Caption: A generalized experimental workflow for the oxidation of methylsulfanyl groups.
III. Safety Considerations
-
m-CPBA: is a strong oxidizing agent and can be shock-sensitive, especially in pure form. It is typically supplied with water or m-chlorobenzoic acid to reduce its hazardous nature.[13][23] Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[16][24][25] Avoid contact with combustible materials.
-
Oxone®: is a corrosive solid.[25] Avoid inhalation of dust and contact with skin and eyes.
-
Hydrogen Peroxide (30%): is a strong oxidizer and is corrosive.[25] It can cause severe skin and eye burns. Handle in a well-ventilated fume hood with appropriate PPE.
IV. Conclusion
The oxidation of the methylsulfanyl group is a fundamental transformation with significant implications for drug discovery and development. The choice of oxidant and reaction conditions must be carefully considered to achieve the desired oxidation state selectively and in high yield. The protocols outlined in this guide for m-CPBA, Oxone®, and hydrogen peroxide provide reliable and adaptable methods for the synthesis of sulfoxides and sulfones. By understanding the underlying principles and adhering to the detailed procedures and safety precautions, researchers can confidently and effectively perform these critical chemical transformations.
V. References
-
Ji, W.-S., et al. (2022). Selective Catalytic Aerobic Photooxidation of Thioethers to Sulfoxides. Synlett.
-
Frontiers. (2022). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers in Chemistry.
-
Organic Chemistry Portal. (2023). Sulfoxide synthesis by oxidation.
-
MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules.
-
ACS Publications. (1983). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. The Journal of Organic Chemistry.
-
Royal Society of Chemistry. (2013). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry.
-
ResearchGate. (2018). Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones.
-
Royal Society of Chemistry. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers.
-
ResearchGate. (2017). Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination.
-
ACS Publications. (2023). Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O. Organic Process Research & Development.
-
ACS Publications. (1996). Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. The Journal of Organic Chemistry.
-
ResearchGate. (2019). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols.
-
Semantic Scholar. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant.
-
ResearchGate. (2001). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
-
Yashwantrao Chavan College of Science, Karad. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant.
-
Lookchem. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant.
-
MDPI. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules.
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: MCPBA.
-
YouTube. (2019). m Chloroperoxybenzoic acid, Epoxidation, Baeyer Villiger Reaction.
-
Wikipedia. (n.d.). Sulfoxide.
-
Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid.
-
Illustrated Glossary of Organic Chemistry. (n.d.). mCPBA (meta-chloroperoxybenzoic acid).
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
-
UCLA Chemistry & Biochemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
-
MDPI. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules.
-
ResearchGate. (2022). mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide...
-
Britannica. (n.d.). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent.
-
Sigma-Aldrich. (2021). SAFETY DATA SHEET: 3-Chloroperoxybenzoic acid.
-
Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Chloroperoxybenzoic acid.
-
Wikipedia. (n.d.). Sulfone.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET: 3-Chloroperoxybenzoic acid.
-
ACS Publications. (2000). Oxidation of Symmetric Disulfides with Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). The Journal of Organic Chemistry.
-
ResearchGate. (2000). Oxidation of sulfoxides to sulfones by hydrogen peroxide over Ti-containing zeolites.
-
ResearchGate. (1997). Oxidation of methyl phenyl sulfide with hydrogen peroxide catalyzed by Ti(IV)-substituted heteropolytungstate.
-
PubMed. (2000). Oxidation of symmetric disulfides with hydrogen peroxide catalyzed by Methyltrioxorhenium(VII).
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Sulfone - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 14. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]
- 15. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 22. Oxidation of symmetric disulfides with hydrogen peroxide catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aksci.com [aksci.com]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. fishersci.com [fishersci.com]
Application Notes and Protocols: 4-Chloro-2-(methylsulfanyl)pyridine in the Synthesis of Substituted Pyridines
Introduction: The Strategic Value of a Multifunctional Pyridine Building Block
Substituted pyridine scaffolds are ubiquitous in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis often requires versatile and selectively reactive building blocks. 4-Chloro-2-(methylsulfanyl)pyridine has emerged as a strategic starting material, offering multiple, distinct reaction sites that can be addressed sequentially or selectively to build molecular complexity.
This guide provides an in-depth exploration of the synthetic utility of this compound. We will detail field-proven protocols for key transformations, explain the chemical principles behind the choice of reagents and conditions, and present a strategic workflow for the synthesis of diverse, highly functionalized pyridine derivatives. The molecule's true power lies in the orthogonal reactivity of its three key functional handles: the C4-chloro group, the C2-methylsulfanyl group, and the pyridine ring itself.
Core Reactivity and Strategic Functionalization
The synthetic versatility of this compound stems from the distinct chemical nature of its functional groups. The C4-chloro position is activated for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The C2-methylsulfanyl group can be selectively oxidized to the corresponding sulfoxide or sulfone, which not only modifies the electronic properties of the ring but also transforms the substituent into an excellent leaving group for further substitution. Finally, the methylsulfanyl group can be removed entirely via desulfurization, providing access to pyridines unsubstituted at the C2 position.
This orthogonal reactivity allows for a planned, multi-step synthesis to access a wide array of substitution patterns, as illustrated below.
Caption: Synthetic pathways from this compound.
Part 1: Palladium-Catalyzed Cross-Coupling at the C4-Position
The chlorine atom at the C4 position of the electron-deficient pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the direct formation of carbon-carbon and carbon-nitrogen bonds, introducing a wide range of substituents.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-substituted pyridines. The choice of catalyst, specifically the ligand, is critical when coupling electron-deficient chloro-heterocycles. Bulky, electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition step of the Pd(0) catalyst to the C-Cl bond.[1][2]
-
Catalyst: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is highly effective. These ligands stabilize the monoligated Pd(0) species, which is the active catalyst, and promote the difficult oxidative addition to the aryl chloride.[2]
-
Base: A moderately strong base like K₃PO₄ or K₂CO₃ is typically used. The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[3]
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are preferred to ensure solubility of all components and to operate at the required temperatures.[1][4]
This protocol is a generalized procedure based on established methods for the coupling of challenging chloro-heterocycles.[1][5]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add 5 mL of degassed, anhydrous 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 2-(methylsulfanyl)-4-arylpyridine product.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 16 | 80-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
Note: Yields are representative and based on analogous systems reported in the literature.[1][6]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling provides a direct route to 4-alkynylpyridines, which are valuable intermediates for further transformations. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[7][8]
-
Catalyst System: A standard system consists of a Pd(0) source, often generated in situ from PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to neutralize the HX by-product and as the solvent.[9]
-
Solvent: The amine base often serves as the solvent, but co-solvents like THF or DMF can be used to improve solubility.
This protocol is adapted from standard procedures for the coupling of aryl chlorides.[9][10]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Solvent and Reagents: Evacuate and backfill the flask with argon. Add degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq.) via syringe.
-
Reaction: Stir the mixture at 60-70 °C until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction, dilute with diethyl ether, and filter through celite to remove the catalyst and salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to 4-aminopyridine derivatives which are prevalent in pharmaceuticals.[11] Similar to the Suzuki coupling, this reaction requires specialized ligands to efficiently couple aryl chlorides.
-
Catalyst/Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are critical for achieving high yields with aryl chlorides. They promote both the oxidative addition and the final reductive elimination steps.[12][13]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice. It is responsible for deprotonating the amine in the catalytic cycle.[12]
-
Solvent: Anhydrous, high-boiling point aromatic solvents like toluene or xylene are typically used.
This protocol is based on established methods for the amination of aryl chlorides.[12][14]
-
Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), the appropriate ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.).
-
Solvent and Reaction: Add 5 mL of degassed, anhydrous toluene. Seal the tube and heat at 100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack, making SNAr a viable, metal-free alternative to cross-coupling for introducing certain heteroatom nucleophiles.
Mechanism and Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C4 carbon, forming a high-energy anionic intermediate known as a Meisenheimer complex. A key resonance structure of this intermediate places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization. This stabilization is why nucleophilic attack is strongly favored at the C2 and C4 positions over the C3 position.[15][16] The subsequent loss of the chloride leaving group restores the aromaticity of the ring.
Caption: SNAr mechanism at the C4-position of the pyridine ring.
Protocol for SNAr with Alkoxides
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq.) in 5 mL of the corresponding alcohol (e.g., methanol for methoxide), add the sodium alkoxide (e.g., sodium methoxide, 1.5 mmol, 1.5 eq.). This can be added as a solid or as a solution in the alcohol.
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and carefully neutralize with 1M HCl. Remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Part 3: Transformations of the 2-(Methylsulfanyl) Group
The C2-methylsulfanyl group is not merely a spectator; it is a versatile functional handle that dramatically expands the synthetic utility of the pyridine core.
Oxidation to Sulfoxide and Sulfone
The sulfur atom can be selectively oxidized to the sulfinyl (-SOCH₃) or sulfonyl (-SO₂CH₃) state. This transformation has two key consequences:
-
Electronic Modulation: The sulfoxide and particularly the sulfone groups are strongly electron-withdrawing, further activating the C4-chloro group to SNAr.
-
Activation for Substitution: The methylsulfonyl group is an excellent leaving group itself, enabling a second SNAr reaction at the C2 position after the C4 position has been functionalized.
meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation. Using a slight excess ensures complete oxidation to the sulfone.[17][18]
-
Reaction Setup: Dissolve the 4-substituted-2-(methylsulfanyl)pyridine (1.0 mmol, 1.0 eq.) in dichloromethane (DCM, 10 mL) and cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add m-CPBA (approx. 77% purity, 2.5 mmol, 2.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting 4-substituted-2-(methylsulfonyl)pyridine can be purified by recrystallization or column chromatography.
Desulfurization with Raney Nickel
The methylsulfanyl group can be reductively cleaved to a C-H bond using Raney Nickel.[19] This is a powerful "traceless" strategy, where the sulfur group is used to direct or facilitate other reactions before being removed.
Caution: Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or ethanol.
-
Catalyst Preparation: In a fume hood, wash commercial Raney Nickel (approx. 5-10 times the weight of the substrate) with ethanol three times to remove the storage water.
-
Reaction Setup: To a flask containing the 4-substituted-2-(methylsulfanyl)pyridine (1.0 mmol) in ethanol (10 mL), add the prepared Raney Nickel slurry.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction is often vigorous initially. Stir at reflux for 2-6 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Cool the mixture and carefully filter it through a pad of celite to remove the nickel catalyst. Do not allow the filter cake to dry. Wash the filter cake thoroughly with ethanol.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 4-substituted pyridine.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. By understanding the distinct reactivity of its chloro and methylsulfanyl groups, researchers can strategically design multi-step synthetic routes. The C4-chloro group provides reliable access to a wide range of derivatives via modern cross-coupling and classical SNAr reactions. The C2-methylsulfanyl group offers further opportunities for functionalization through oxidation/substitution sequences or its complete removal via desulfurization. The protocols and principles outlined in this guide serve as a robust starting point for scientists in drug discovery and materials science to unlock the full potential of this powerful synthetic intermediate.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. ijnc.ir [ijnc.ir]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. echemi.com [echemi.com]
- 15. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]
- 16. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 17. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 18. organicreactions.org [organicreactions.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Advanced Catalytic Methods for the Strategic Functionalization of 4-Chloro-2-(methylsulfanyl)pyridine
An Application Guide:
Prepared for: Researchers, Medicinal Chemists, and Process Development Professionals
Abstract
4-Chloro-2-(methylsulfanyl)pyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. This guide provides an in-depth exploration of modern catalytic strategies for its selective functionalization. We move beyond simple procedural lists to offer a cohesive narrative grounded in mechanistic principles and practical, field-tested insights. Detailed protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, are presented. Each section elucidates the rationale behind the choice of catalysts, ligands, and reaction conditions, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for novel applications.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. The specific substitution pattern of this compound offers a distinct advantage for synthetic chemists. The molecule presents two primary reactive vectors: the C4-chloro group, which is highly susceptible to catalytic cross-coupling, and the C-H bonds on the pyridine ring, which are potential sites for direct functionalization. The 2-(methylsulfanyl) group serves as a crucial modulating influence, impacting the electronic landscape of the ring and often enabling selective transformations. Understanding how to precisely manipulate this scaffold is key to unlocking its full potential in drug discovery and materials development.
This document serves as a practical guide to the most effective catalytic methods for derivatizing this key intermediate.
Foundational Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent the most robust and widely adopted methods for functionalizing the C4 position of the pyridine ring. The C-Cl bond provides an ideal electrophilic site for oxidative addition into a Pd(0) complex, initiating the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for installing new carbon-carbon bonds, offering exceptional functional group tolerance, mild reaction conditions, and the use of generally stable and non-toxic boronic acid or ester reagents.
The catalytic cycle, initiated by the oxidative addition of the aryl chloride to a Pd(0) species, is a well-established pathway. The choice of ligand is paramount; it must stabilize the palladium center, facilitate oxidative addition, and promote the rate-limiting transmetalation step. For electron-deficient heteroaromatics like our target molecule, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to achieve high efficiency. The base plays a dual role: it activates the boronic acid to form a more nucleophilic borate complex and neutralizes the acid generated during the cycle.
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a representative procedure for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with SPhos (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, the palladium catalyst/ligand system, and potassium carbonate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary:
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~85% | |
| Pd₂(dba)₃ / SPhos | K₂CO₃ | 1,4-Dioxane | 100 | >90% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of aniline derivatives, which are critical pharmacophores, the Buchwald-Hartwig amination is the gold standard. It enables the coupling of amines with aryl halides under relatively mild conditions.
Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key challenges are promoting the difficult C-N reductive elimination step and preventing catalyst decomposition. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and facilitate the formation of the key palladium-amido complex. Modern bulky electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are essential for promoting the C-N bond-forming reductive elimination from the Pd(II) center.
Diagram: Generalized Buchwald-Hartwig Amination Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BrettPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Standard inert atmosphere glassware
Procedure:
-
Glovebox Setup: Inside a nitrogen-filled glovebox, combine this compound, Pd₂(dba)₃, BrettPhos, and NaOtBu in a vial or Schlenk tube.
-
Reagent Addition: Add the anhydrous solvent followed by the morpholine. Seal the vessel tightly.
-
Reaction: Remove the vessel from the glovebox and heat to 100-110 °C with stirring. Monitor for completion (typically 2-12 hours).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Filter through a pad of Celite to remove palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.
Data Summary:
| Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| XPhos | NaOtBu | Toluene | 110 | ~92% | |
| BrettPhos | LHMDS | Dioxane | 100 | >95% |
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling provides a powerful method for installing alkyne functionalities, which are versatile handles for further transformations, such as click chemistry or cyclization reactions.
This reaction uniquely employs a dual-catalyst system, typically involving a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst activates the aryl halide via oxidative addition, while the copper co-catalyst reacts with the terminal alkyne to form a more reactive copper(I) acetylide species. This species then undergoes transmetalation to the palladium(II) center, followed by reductive elimination to yield the coupled product. A key consideration is the potential for homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions and using an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the solvent in many cases.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA), degassed
-
Standard inert atmosphere glassware
Procedure:
-
Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add degassed triethylamine, followed by the dropwise addition of phenylacetylene.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Advanced Strategies: Direct C-H Functionalization
While cross-coupling at the C4-position is highly effective, direct C-H functionalization offers a more atom-economical approach to modifying the pyridine ring. For the this compound scaffold, the C-H bonds at positions 3, 5, and 6 are potential targets. These reactions are often directed by the pyridine nitrogen or require specific catalytic systems to achieve regioselectivity. Research in this area is rapidly evolving, with palladium, rhodium, and iridium catalysts showing promise for the arylation, alkylation, or borylation of pyridine C-H bonds.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert conditions; Poor quality reagents/solvents; Inappropriate base/ligand. | Use a fresh catalyst or pre-catalyst; Ensure rigorous degassing of solvents; Use anhydrous solvents and reagents; Screen alternative ligands and bases. |
| Product Decomposition | Reaction temperature too high; Product sensitive to base or air. | Lower the reaction temperature; Use a milder base; Ensure a strictly inert work-up. |
| Side Product Formation | Homocoupling (Suzuki, Sonogashira); Dehalogenation of starting material. | Use a higher catalyst/ligand ratio; Ensure slow addition of reagents; Use a less aggressive base or lower temperature. |
Conclusion
The functionalization of this compound is readily achievable through a suite of well-established catalytic methods. Palladium-catalyzed cross-coupling reactions at the C4-position offer reliable and high-yielding pathways to a diverse range of analogues. By understanding the underlying mechanistic principles, chemists can rationally select catalysts, ligands, and conditions to optimize these transformations. The continued development of C-H functionalization techniques promises even more efficient and novel routes to derivatize this valuable heterocyclic core.
large-scale synthesis of 2,3,5-trisubstituted pyridines from 4-Chloro-2-(methylsulfanyl)pyridine derivatives
An Application Note and Protocol for Researchers
A Scalable and Regioselective Strategy for the Large-Scale Synthesis of 2,3,5-Trisubstituted Pyridines
Abstract
Substituted pyridine scaffolds are among the most prevalent structural motifs in pharmaceuticals, making the development of robust and regioselective synthetic routes a critical endeavor for drug discovery and development.[1][2] This application note details a highly versatile and scalable strategy for the synthesis of 2,3,5-trisubstituted pyridines starting from readily available 4-Chloro-2-(methylsulfanyl)pyridine derivatives. By leveraging a sequence of oxidation followed by regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, this methodology provides a reliable pathway to complex pyridine analogs with precise control over the substitution pattern. We provide detailed, field-proven protocols, explain the mechanistic rationale behind key transformations, and discuss practical considerations for large-scale implementation.
Introduction: The Challenge of Pyridine Substitution
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of top-selling small molecule drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. However, the synthesis of specifically substituted pyridines, particularly those with a 2,3,5-trisubstitution pattern, can be challenging. Classical methods often suffer from a lack of regioselectivity, harsh reaction conditions, or limited substrate scope.[2]
Modern synthetic strategies have increasingly turned to the derivatization of pre-functionalized pyridine building blocks.[1][2] This approach offers significant advantages, as the regioselectivity of subsequent reactions is predetermined by the substitution pattern of the starting material, often leading to high yields under practical conditions.[1] This guide focuses on such a strategy, utilizing this compound derivatives as versatile starting points for complex molecule synthesis.
The Core Synthetic Strategy: A Building Block Approach
The overall strategy hinges on the initial preparation of a highly activated pyridine intermediate. This is achieved by oxidizing the electron-donating methylsulfanyl group at the C-2 position to a powerfully electron-withdrawing methylsulfonyl (sulfone) group. This transformation is critical as it significantly acidifies the pyridine ring, making it highly susceptible to sequential and regioselective functionalization.
The general workflow is as follows:
-
Activation: Oxidation of the C-2 methylsulfanyl group to a methylsulfonyl group.
-
C-3 Functionalization: Nucleophilic aromatic substitution (SNAr) at the C-3 position.
-
C-5 Functionalization: Palladium-catalyzed cross-coupling at the C-5 chloro position.
-
(Optional) C-2 Functionalization: Nucleophilic displacement of the methylsulfonyl group.
This modular approach allows for the systematic and controlled introduction of three distinct points of diversity, making it ideal for generating chemical libraries for structure-activity relationship (SAR) studies.[3]
Figure 1: Overall workflow for the regioselective synthesis of 2,3,5-trisubstituted pyridines.
Experimental Protocols & Mechanistic Insights
Part A: Activation via Oxidation
Causality & Rationale: The conversion of the sulfide at C-2 to a sulfone is the key activating step. The sulfur atom in a methylsulfanyl group is relatively electron-donating. In contrast, the methylsulfonyl group (-SO₂Me) is one of the most powerful electron-withdrawing groups. Its presence, in conjunction with the ring nitrogen, depletes the electron density of the pyridine ring, making positions 3 and 5 exceptionally electrophilic and primed for nucleophilic attack. This electronic modification is fundamental to the success of the subsequent SNAr step. Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are effective for this transformation on a large scale.
Protocol 1: Large-Scale Oxidation to 4-Chloro-2-(methylsulfonyl)pyridine
-
Setup: To a jacketed reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge this compound (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or ethyl acetate (5-10 volumes).
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Reagent Addition: Prepare a solution or slurry of m-CPBA (approx. 77%, 2.2 eq) in the same solvent. Add the oxidant portion-wise to the reactor, carefully monitoring the internal temperature to keep it below 10 °C. Safety Note: Peroxy acids can be explosive; handle with appropriate care.
-
Reaction: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a negative peroxide test (using starch-iodide paper) is obtained.
-
Isolation: Separate the organic layer. Wash sequentially with aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product is often sufficiently pure for the next step. If required, recrystallization or trituration from a solvent system like ethanol/water or hexanes/ethyl acetate can be performed to afford the pure 4-Chloro-2-(methylsulfonyl)pyridine.
Part B: C-3 Functionalization via Nucleophilic Aromatic Substitution (SNAr)
Causality & Rationale: With the pyridine ring activated by the C-2 sulfone, it readily undergoes SNAr. In a starting material like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, the fluoride at C-3 is an excellent leaving group, and this position is highly activated for nucleophilic attack.[1] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose stability is enhanced by the potent electron-withdrawing groups. This allows for the facile introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles at the C-3 position with high regioselectivity.[1][2]
Protocol 2: General Procedure for SNAr with Amine Nucleophiles
-
Setup: To a clean, dry reactor, charge the activated 2-(methylsulfonyl)pyridine intermediate (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Solvent: Add a suitable solvent like cyclopentyl methyl ether (CPME), acetonitrile, or N,N-dimethylformamide (DMF) (5-10 volumes). CPME is an excellent green solvent alternative.[1]
-
Reaction: Heat the mixture to a temperature between 50-100 °C, depending on the nucleophilicity of the amine. Monitor the reaction by LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Cool the reaction mixture to room temperature. If using a water-miscible solvent like DMF, dilute with ethyl acetate or another suitable organic solvent and wash extensively with water to remove the DMF and salts. If using a water-immiscible solvent, simply wash with water and brine.
-
Isolation: Dry the organic layer, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography if necessary.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | Na₂CO₃ | CPME | 80 | 96 |
| Piperidine | Na₂CO₃ | CPME | 80 | 95 |
| 4-Methylpiperazine | Na₂CO₃ | CPME | 80 | 99 |
| Phenol | K₂CO₃ | DMF | 100 | 85 |
| Thiophenol | NaH | THF | 60 | 92 |
| Table 1: Representative yields for the SNAr reaction on an activated pyridine core. Data adapted from analogous systems.[1] |
Part C: C-5 Functionalization via Suzuki-Miyaura Cross-Coupling
Causality & Rationale: The C-5 chloro position is ideal for functionalization using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is particularly well-suited for large-scale synthesis due to the stability and low toxicity of the boronic acid reagents.[4][5] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[6] The choice of ligand is critical for catalyst activity and stability, with bulky, electron-rich phosphine ligands like SPhos or XPhos often providing excellent results for challenging substrates like chloro-pyridines.[7]
Protocol 3: Suzuki-Miyaura Coupling of the C-5 Chloro Position
-
Setup: In a reactor purged thoroughly with nitrogen or argon, combine the 5-chloro-2,3-disubstituted pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Catalyst System: Add the palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%). Pre-formed catalysts like SPhos Pd G3 can also be used for convenience and improved air stability.
-
Solvent: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1 to 10:1) is common.[7]
-
Reaction: Heat the mixture under a nitrogen atmosphere to 80-110 °C until the starting material is consumed as determined by LC-MS (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Isolation: Wash the filtrate with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or, for crystalline solids, by recrystallization to yield the final 2,3,5-trisubstituted pyridine.
| Boronic Acid | Palladium Source | Ligand | Base | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 91 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 88 |
| Thiophene-3-boronic acid | SPhos Pd G3 | (none) | K₃PO₄ | 85 |
| Pyridine-4-boronic acid | PdCl₂(dppf) | (none) | K₂CO₃ | 78 |
| Table 2: Representative yields for the Suzuki-Miyaura coupling at the C-5 position. Data from analogous reactions.[7][8] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-(methylsulfanyl)pyridine
Welcome to the technical support center for the synthesis of 4-Chloro-2-(methylsulfanyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield of this important chemical intermediate. Our approach is grounded in established chemical principles and validated through practical application.
I. Overview of the Primary Synthetic Route
The most common and reliable method for synthesizing this compound is through the chlorination of its corresponding pyridone precursor, 2-(methylsulfanyl)pyridin-4-one. This reaction typically employs a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of an organic base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
The overall transformation is depicted below:
Caption: Primary synthetic route for this compound.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: What is the most common reason for low yields in this synthesis?
A1: Low yields in the chlorination of 2-(methylsulfanyl)pyridin-4-one are often attributed to incomplete reaction or degradation of the starting material or product. Key factors to investigate include:
-
Insufficient Chlorinating Agent: The molar ratio of phosphorus oxychloride (POCl₃) to the starting material is critical. A common starting point is a 3 to 5-fold molar excess of POCl₃.
-
Suboptimal Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition and the formation of tar-like byproducts. Careful temperature monitoring and optimization are essential.
-
Presence of Water: The starting material and solvent must be anhydrous. POCl₃ reacts violently with water, which will consume the reagent and introduce impurities.
Q2: I am observing a dark, tarry reaction mixture. What is causing this and how can I prevent it?
A2: The formation of a dark, tarry substance is a common issue in pyridine chlorination reactions and typically indicates decomposition. This can be caused by:
-
Excessively High Temperatures: Overheating the reaction mixture is a primary cause of decomposition. It is recommended to increase the temperature gradually and maintain it within the optimal range determined through small-scale optimization experiments.
-
Prolonged Reaction Times: Heating the reaction for too long can also lead to degradation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.
-
Impurities in the Starting Material: Ensure the 2-(methylsulfanyl)pyridin-4-one is of high purity before starting the reaction.
Q3: What is the role of the organic base in this reaction?
A3: An organic base, such as triethylamine or pyridine, is often added to the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. The neutralization of HCl shifts the reaction equilibrium towards the product side, thereby improving the overall yield. The formation of a salt with the base can also sometimes aid in the work-up procedure.
Q4: How can I effectively monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:
-
Thin Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess the consumption of the starting material and the formation of the product. A suitable eluent system (e.g., ethyl acetate/hexane) should be developed.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the conversion of the starting material and the formation of any byproducts.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient chlorinating agent. 2. Reaction temperature is too low. 3. Presence of moisture in reactants or solvent. | 1. Use fresh, high-quality POCl₃. Increase the molar ratio of POCl₃ to the starting material (e.g., from 3 to 5 equivalents). 2. Gradually increase the reaction temperature and monitor the reaction progress. 3. Ensure all glassware is oven-dried and reactants and solvents are anhydrous. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect stoichiometry of reagents. 3. Presence of impurities in the starting material. | 1. Lower the reaction temperature and consider a longer reaction time. 2. Carefully control the addition of reagents and optimize their molar ratios. 3. Purify the starting material before use. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient heating or reaction time. 2. Deactivation of the chlorinating agent. 3. Poor mixing of the reaction mixture. | 1. Increase the reaction temperature or prolong the reaction time, while monitoring for decomposition. 2. Add a fresh portion of the chlorinating agent. 3. Ensure efficient stirring throughout the reaction. |
| Difficult Product Isolation/Purification | 1. Formation of emulsions during aqueous work-up. 2. Product co-elutes with impurities during chromatography. 3. Product is unstable under purification conditions. | 1. Add a saturated brine solution to break up emulsions. 2. Optimize the solvent system for column chromatography to achieve better separation. 3. Consider alternative purification methods such as distillation under reduced pressure or recrystallization. |
IV. Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-(methylsulfanyl)pyridin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (optional)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2-(methylsulfanyl)pyridin-4-one (1 equivalent).
-
Addition of Solvent and Reagent: Add anhydrous dichloromethane to the flask. Cool the mixture to 0 °C using an ice bath. Slowly add phosphorus oxychloride (3-5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Caption: Step-by-step experimental workflow for the synthesis.
V. Mechanistic Considerations and Side Reactions
Understanding the reaction mechanism and potential side reactions is crucial for troubleshooting and optimization.
Main Reaction Pathway:
The reaction proceeds via the activation of the pyridone oxygen by POCl₃, followed by nucleophilic attack of the chloride ion at the 4-position of the pyridine ring.
Potential Side Reactions:
-
Over-chlorination: While less common at the pyridine ring itself, aggressive conditions could potentially lead to undesired chlorination at other positions if activating groups are present.
-
Decomposition: As mentioned, high temperatures can lead to the breakdown of the pyridine ring, resulting in complex mixtures and low yields.
-
Reaction with the Methylsulfanyl Group: While the methylsulfanyl group is generally stable under these conditions, extreme conditions could potentially lead to its cleavage or oxidation.
Technical Support Center: Synthesis of 4-Chloro-2-(methylsulfanyl)pyridine
Welcome to the technical support guide for the synthesis of 4-Chloro-2-(methylsulfanyl)pyridine. This resource is designed for researchers, chemists, and process development professionals who are utilizing this important synthetic building block. Here, we address common challenges, side reactions, and purification issues encountered during its synthesis, particularly via the nucleophilic aromatic substitution (SNAr) route from 2,4-dichloropyridine. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your laboratory work.
Frequently Asked Questions & Troubleshooting Guide
The synthesis of this compound from 2,4-dichloropyridine and a thiomethoxide source is a common and effective method. However, the difunctional nature of the starting material and the reactivity of the product present several challenges.
Core Reaction Scheme:
Q1: My reaction is producing a significant amount of the wrong isomer, 2-chloro-4-(methylsulfanyl)pyridine. How can I improve regioselectivity for the desired C2 substitution?
Answer: This is a classic regioselectivity challenge in nucleophilic aromatic substitution (SNAr) on poly-halogenated pyridines. While the C4 position is often more activated towards nucleophilic attack due to superior stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen, the outcome can be influenced by several factors.[1]
Mechanistic Insight: The reaction proceeds through a negatively charged intermediate (Meisenheimer complex).[1] Attack at C4 allows for direct delocalization of the negative charge onto the electronegative nitrogen atom, which is a highly stabilizing arrangement. Attack at C2 results in a less stable intermediate where the charge is distributed only on the carbon atoms of the ring. Therefore, under kinetic control, C4 substitution is often favored. However, the C2 position is also activated and can compete, especially under certain conditions.
Troubleshooting & Optimization:
-
Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) is the most critical factor. This favors the kinetically preferred pathway, which, for many common nucleophiles on dichloropyrimidines (a related class of heterocycles), is the C4 position. However, in the case of 2,4-dichloropyridine, subtle electronic and steric effects can make the C2 position accessible. Precise temperature control is key to maximizing the desired C2 substitution product.
-
Slow Addition: Add the sodium thiomethoxide solution dropwise to the solution of 2,4-dichloropyridine. This maintains a low instantaneous concentration of the nucleophile, which can help suppress the more aggressive attack at the C4 position and reduce the formation of the disubstituted byproduct.
-
Solvent Choice: The choice of solvent can influence regioselectivity. Polar aprotic solvents like DMF or DMSO are common but can sometimes favor the thermodynamically more stable product. Experimenting with less polar solvents like THF or dioxane, while potentially slowing the reaction, may alter the selectivity profile.
| Parameter | Recommendation for C2 Selectivity | Rationale |
| Temperature | -10 °C to 0 °C | Reduces reaction rate, enhancing kinetic control which can favor C2 attack. |
| Nucleophile Addition | Slow, dropwise addition | Minimizes local high concentrations of NaSMe, reducing competing C4 attack. |
| Stoichiometry | 1.0 - 1.05 equivalents of NaSMe | Prevents excess nucleophile that could lead to disubstitution. |
| Solvent | THF, Dioxane | Less polar solvents can subtly alter the energy profile of the competing transition states. |
Q2: My final product is contaminated with 2,4-bis(methylsulfanyl)pyridine. How can I prevent this disubstitution?
Answer: The formation of the 2,4-bis(methylsulfanyl)pyridine byproduct occurs when a second molecule of thiomethoxide displaces the remaining chlorine atom on the desired product. The mono-substituted product is still activated towards a second SNAr reaction.
Causality & Prevention:
-
Stoichiometry is Paramount: The most common cause is the use of excess sodium thiomethoxide. Ensure you are using no more than 1.0 to 1.05 molar equivalents of the nucleophile relative to 2,4-dichloropyridine. Precise weighing and titration of any commercially sourced or self-prepared NaSMe solution are crucial.
-
Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures will promote the second, slower substitution. Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly. Running the reaction at the lowest feasible temperature (as discussed in Q1) will also significantly mitigate this side reaction.
-
Reverse Addition: In some cases, adding the solution of 2,4-dichloropyridine to the solution of sodium thiomethoxide can help. However, the standard approach of adding the nucleophile to the electrophile is generally preferred for controlling both disubstitution and regioselectivity.
Q3: My LC-MS analysis shows masses corresponding to 4-Chloro-2-(methylsulfinyl)pyridine (M+16) and 4-Chloro-2-(methylsulfonyl)pyridine (M+32). How can I avoid these oxidation byproducts?
Answer: The methylsulfanyl (-SMe) group is a thioether, which is susceptible to oxidation to the corresponding sulfoxide (-S(O)Me) and sulfone (-S(O)₂Me). This can occur during the reaction, workup, or even storage.
Sources of Oxidation & Preventative Measures:
-
Atmospheric Oxygen: Performing the reaction under an inert atmosphere (Nitrogen or Argon) is essential. Degas your solvents before use to remove dissolved oxygen.
-
Workup Conditions: Avoid aggressive oxidizing agents during workup. Peroxides can form in aged ether solvents (like THF or Diethyl Ether); always use fresh, inhibitor-free solvents or test for peroxides. Some quenching agents or acidic/basic conditions can also promote oxidation if not handled carefully.
-
Purification: Silica gel used in column chromatography can be slightly acidic and, in the presence of air, can promote oxidation on the column.
-
To mitigate this, you can deactivate the silica gel by treating it with a base, such as triethylamine (e.g., using a solvent system containing 0.5-1% Et₃N).
-
Work quickly and avoid leaving the product on the column for extended periods.
-
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature to minimize degradation over time.
Visualizing the Reaction Network
The following diagram illustrates the desired synthetic pathway to this compound and the competing side reaction pathways that can reduce yield and purity.
Caption: Reaction pathways in the synthesis of this compound.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize regioselectivity and minimize byproduct formation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,4-dichloropyridine (1 eq).
-
Solvent: Add anhydrous, degassed THF to dissolve the starting material (approx. 0.5 M concentration).
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt).
-
Nucleophile Preparation: In a separate flame-dried flask under nitrogen, prepare a solution of sodium thiomethoxide (1.05 eq) in anhydrous THF. Note: If starting from sodium hydride and methanethiol, exercise extreme caution.
-
Addition: Add the sodium thiomethoxide solution to the cooled 2,4-dichloropyridine solution dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not rise above -5 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 2-4 hours after the addition is finished.
-
Quenching: Once the starting material is consumed, carefully quench the reaction at low temperature by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography as described in Protocol 2.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a gradient solvent system starting with 100% Hexanes. It is recommended to use a solvent system containing 0.5% triethylamine (v/v) to deactivate the silica and prevent oxidation.
-
Elution: Elute the column with a shallow gradient of ethyl acetate in hexanes (e.g., 0% to 10% Ethyl Acetate).
-
Unreacted 2,4-dichloropyridine will elute first.
-
The desired product, this compound, will typically elute next.
-
The regioisomer and the disubstituted byproduct will elute at higher polarities.
-
-
Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, typically as a liquid or low-melting solid.[2]
References
Technical Support Center: Purification of 4-Chloro-2-(methylsulfanyl)pyridine
Welcome to the technical support center for the purification of 4-Chloro-2-(methylsulfanyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the purification of this compound from reaction mixtures.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. This guide provides a structured approach to troubleshooting common purification issues, backed by scientific principles and practical advice.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, presented in a question-and-answer format.
Issue 1: Persistent Impurities After Initial Purification
Question: I've performed an initial purification of my crude this compound, but I still see persistent impurities in my NMR/HPLC analysis. What are these likely to be and how can I remove them?
Answer: The nature of persistent impurities is highly dependent on the synthetic route employed. However, based on common synthetic strategies for this class of compounds, several usual suspects should be considered.
Potential Impurities and Their Removal:
| Impurity | Likely Origin | Identification | Removal Strategy |
| Starting Materials | Incomplete reaction. | Compare retention time (HPLC) or chemical shifts (NMR) with authentic standards of starting materials. | Optimize reaction conditions (time, temperature, stoichiometry). If inseparable by chromatography, consider a chemical quench or work-up procedure to remove the specific starting material. |
| 4-Chloro-2-mercaptopyridine | Incomplete methylation of the thiol group. | A broad singlet in the ¹H NMR spectrum corresponding to the SH proton. Will likely have a different Rf value on TLC. | Ensure complete reaction with the methylating agent. This impurity is more polar and can typically be separated by silica gel chromatography. |
| Over-methylation Byproducts | Reaction of the pyridine nitrogen with the methylating agent. | Look for a new set of aromatic signals in the ¹H NMR spectrum and a mass corresponding to the methylated pyridinium salt in LC-MS. | These salts are highly polar and are usually removed during an aqueous work-up. If they persist, they can be separated by silica gel chromatography. |
| Oxidized Byproducts | Exposure to air or oxidizing agents during reaction or work-up. | Peaks in the LC-MS corresponding to the mass of the sulfoxide (+16 amu) or sulfone (+32 amu). The ¹H NMR will show a downfield shift of the methyl and aromatic protons. | These are significantly more polar than the desired product and are readily separated by silica gel chromatography. To prevent their formation, conduct reactions under an inert atmosphere and use degassed solvents. |
| Hydrolysis Product (2-(methylsulfanyl)-4-pyridone) | Presence of water during reaction or work-up, especially under basic or acidic conditions.[1] | A different aromatic splitting pattern in the ¹H NMR and a mass corresponding to the replacement of -Cl with -OH in the LC-MS. | This is a more polar impurity that can be removed by silica gel chromatography. Ensure anhydrous conditions during the reaction and work-up. |
Issue 2: Product Decomposition During Purification
Question: I'm observing decomposition of my this compound during column chromatography on silica gel. What is causing this and how can I prevent it?
Answer: The methylsulfanyl group can be susceptible to oxidation, and the pyridine ring can interact strongly with the acidic surface of silica gel, potentially leading to degradation.
Troubleshooting Steps:
-
Neutralize Silica Gel: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds. To mitigate this, you can use silica gel that has been pre-treated with a base. A common method is to slurry the silica gel in the column with the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).[2]
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).
-
Minimize Contact Time: Perform flash column chromatography to reduce the time the compound spends on the stationary phase.[2]
-
Work at Lower Temperatures: If feasible, running the column in a cold room can help minimize thermal degradation.
Issue 3: Difficulty in Achieving High Purity by Recrystallization
Question: I've attempted to purify this compound by recrystallization, but I'm either getting an oil or the purity is not improving significantly. What should I do?
Answer: this compound is a liquid at room temperature, which makes single-solvent recrystallization challenging.[3] If your crude product is a solid due to the presence of solid impurities, a multi-solvent recrystallization might be effective. However, pyridines, in general, can be tricky to crystallize.[4]
Troubleshooting Recrystallization:
-
Solvent Selection: The key to successful recrystallization is finding a solvent or solvent pair in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
-
Oiling Out: If your compound "oils out" (separates as a liquid) instead of crystallizing, it means the solution is becoming supersaturated at a temperature above the melting point of your compound in that solvent system. To remedy this:
-
Use a larger volume of the "good" solvent.
-
Add the "anti-solvent" more slowly and at a slightly lower temperature.
-
Try a different solvent system with a lower boiling point.
-
-
Inducing Crystallization: If no crystals form upon cooling, you can try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound to the solution.
-
Cooling Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: For most laboratory-scale purifications, flash column chromatography on silica gel is the most effective and versatile method. It allows for the separation of a wide range of impurities with differing polarities.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot a small amount of each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp. Combine the fractions that contain only the spot corresponding to your pure product.
Q3: My purified this compound is a yellow oil. Is this normal?
A3: While highly pure this compound should be a colorless to pale yellow liquid, a slight yellow tint is common and may not necessarily indicate significant impurity. However, a dark yellow or brown color suggests the presence of impurities, possibly from oxidation or decomposition. Further purification or analysis (e.g., by HPLC) is recommended.
Q4: How should I store purified this compound?
A4: To prevent degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is often recommended).[1] Protect it from light.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give your product an Rf value of approximately 0.3.[2]
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., with a hand pump or compressed air) to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of this compound by High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Prepare a solution of your purified compound in the mobile phase (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
Gradient: Start with a high percentage of A and gradually increase the percentage of B over 15-20 minutes.
-
-
Analysis: The purity of the sample can be determined by integrating the peak areas in the chromatogram.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Impurity Removal
Caption: Decision tree for troubleshooting the removal of impurities.
References
- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempanda.com [chempanda.com]
- 3. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Reactivity in 4-Chloro-2-(methylsulfanyl)pyridine Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the low reactivity of 4-chloro-2-(methylsulfanyl)pyridine in cross-coupling reactions. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to overcome synthetic hurdles.
Introduction: The Challenge of a Deactivated Heterocycle
This compound is a valuable building block in medicinal chemistry. However, its successful implementation in common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira is often hampered by inherent electronic and steric factors. The pyridine nitrogen can act as a ligand, poisoning the palladium catalyst, while the electron-donating methylsulfanyl group can further deactivate the C4-Cl bond towards oxidative addition.[1] This guide provides a structured, question-and-answer approach to diagnose and solve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the primary causes?
Answer: Failure in this specific Suzuki-Miyaura coupling often stems from a combination of catalyst inhibition and the low reactivity of the C-Cl bond. Here’s a breakdown of the likely culprits:
-
Catalyst Poisoning: The pyridine nitrogen atom can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[2] This is a significant deactivation pathway for many nitrogen-containing heterocycles.[3]
-
Electron-Richness: The 2-(methylsulfanyl) group is electron-donating, which increases the electron density at the C4 position. This makes the oxidative addition of the palladium catalyst to the C-Cl bond, a critical step in the catalytic cycle, more difficult.
-
Steric Hindrance: While less pronounced at the C4 position compared to C2 or C6, the methylsulfanyl group can still present some steric hindrance, influencing the approach of the bulky catalyst.[4]
-
Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to overcome the energy barrier for this challenging substrate.[5]
Troubleshooting Workflow: Sluggish or Failed Suzuki-Miyaura Coupling
If you are facing a stalled reaction, this workflow can help you systematically identify and address the root cause.
Caption: Troubleshooting workflow for failed cross-coupling reactions.
FAQ 2: What are the best practices for selecting a catalyst and ligand for this specific substrate?
Answer: For unreactive aryl chlorides, particularly electron-rich and heteroaromatic ones, the choice of ligand is paramount. You need a ligand that is both bulky and electron-rich to promote the challenging oxidative addition step.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands from the Buchwald and Hartwig groups are industry standards for these types of transformations.[6] They stabilize the palladium catalyst, enhance oxidative addition, and facilitate reductive elimination.[6][7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective for coupling unreactive chlorides due to their strong electron-donating ability.[8]
-
Pre-catalyst Selection: Using well-defined Pd(0) or Pd(II) pre-catalysts can lead to more reproducible results than generating the active catalyst in situ.[2]
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Catalyst/Ligand Combination | Pre-catalyst | Typical Loading (mol%) | Key Advantages |
| SPhos | SPhos Pd G3 | 1-3 | Excellent for heteroaryl chlorides, good functional group tolerance. |
| XPhos | XPhos Pd G3 | 1-3 | Highly active for electron-rich and sterically hindered substrates. |
| RuPhos | RuPhos Pd G3 | 1-3 | Effective for a broad range of aryl chlorides. |
| IPr (NHC Ligand) | PEPPSI-IPr | 2-5 | Strong electron donor, good for challenging couplings. |
FAQ 3: I'm attempting a Buchwald-Hartwig amination and observing no product. What modifications should I consider?
Answer: The Buchwald-Hartwig amination of this compound faces similar challenges to the Suzuki coupling, primarily catalyst inhibition by both the pyridine nitrogen and the amine coupling partner.[3]
-
Ligand Choice is Critical: Sterically hindered and electron-rich ligands are essential. The Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) are excellent starting points.[9] Josiphos-type ligands have also shown high efficiency for amination of heteroaryl chlorides.[3]
-
Base Selection: The choice of base is crucial. A strong, non-nucleophilic base like sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Ensure they are rigorously degassed to prevent catalyst oxidation.[5]
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the selected Buchwald ligand (e.g., XPhos, 2-4 mol%).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
FAQ 4: My Sonogashira coupling is unproductive. Are there specific challenges with this reaction?
Answer: Yes, the Sonogashira reaction introduces an additional component that can complicate matters: the copper(I) co-catalyst.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. Copper can sometimes lead to unwanted side reactions, including homocoupling of the alkyne (Glaser coupling). Palladium catalysts with highly electron-rich ligands can often facilitate the reaction without a copper co-catalyst.[10]
-
Base and Solvent: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used, which can also serve as the solvent. However, for a sluggish reaction, switching to a different solvent like DMF or dioxane with a stronger base may be beneficial.
-
Ligand Selection: The choice of phosphine ligand is still important in the copper-free variant to stabilize the palladium catalyst and promote the catalytic cycle.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
Technical Support Center: Optimization of 4-Chloro-2-(methylsulfanyl)pyridine Derivatization
Here is a technical support center for the optimization of reaction conditions for 4-Chloro-2-(methylsulfanyl)pyridine derivatization.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the derivatization of this compound.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the reactivity of this compound.
Question 1: What is the primary reaction mechanism for derivatizing this compound?
Answer: The derivatization of this compound predominantly occurs via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates the attack of nucleophiles.[1][2] This effect is most pronounced at the C-2 and C-4 positions, making them susceptible to substitution.
The SNAr mechanism is a two-step process:
-
Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom at C-4), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the ring is restored by the departure of the leaving group (chloride), yielding the substituted product.
Caption: General SNAr mechanism on this compound.
Question 2: Why is the C-4 position the primary site for nucleophilic attack?
Answer: Nucleophilic attack on pyridines is highly regioselective, favoring the C-2 and C-4 positions.[3] This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance when the attack occurs at these positions.[2][3] This stabilization is not possible if the attack occurs at the C-3 position, making the intermediate for C-3 substitution significantly less stable and the reaction kinetically unfavorable.[2][4]
Question 3: What is the electronic influence of the 2-(methylsulfanyl) group on the reaction?
Answer: The 2-(methylsulfanyl) group (-SMe) has a dual electronic effect. While the sulfur atom can donate electron density into the ring via resonance, its primary influence in this context is mildly deactivating compared to a simple pyridine due to its inductive electron-withdrawing nature and potential steric hindrance. However, its presence does not prevent the highly favorable SNAr reaction at the activated C-4 position.
Section 2: Troubleshooting Guides for Common Issues
This section provides a question-and-answer guide to troubleshoot specific experimental challenges.
Question 4: My SNAr reaction shows low or no yield. What are the common causes and how can I fix it?
Answer: Low or no yield is a frequent issue that can stem from several factors. A systematic approach is crucial for diagnosis.[1]
Caption: Decision tree for troubleshooting low yield in SNAr reactions.
Breakdown of Causes and Solutions:
-
Inadequate Nucleophile Strength: While a strong nucleophile is necessary, highly basic nucleophiles can cause side reactions.[1] For neutral nucleophiles like amines or alcohols, a base is required to either deprotonate them, increasing their nucleophilicity, or to act as an acid scavenger for the HCl generated.
-
Suboptimal Reaction Conditions: SNAr reactions can be sensitive to both solvent and temperature.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are ideal as they effectively solvate the cation (from the base) and do not interfere with the nucleophile.[7]
-
Temperature: Many SNAr reactions require elevated temperatures (e.g., 80-150 °C) to overcome the activation energy barrier, especially with moderately reactive nucleophiles.[1]
-
Solution: If the reaction is slow at a lower temperature, incrementally increase it. If the solvent's boiling point is a limitation, switch to a higher-boiling alternative like NMP or DMSO.
-
-
Moisture and Reagent Purity: The presence of water can protonate strong nucleophiles, rendering them inactive. Silylating agents used for derivatization are particularly sensitive to moisture.[8][9]
Question 5: I am observing unexpected side products. What could they be?
Answer: Side product formation can arise from several sources:
-
Reaction with Solvent: Some solvents can participate in the reaction. For example, using dichloromethane (DCM) with pyridine derivatives can lead to the formation of bispyridinium salts over time, even at room temperature.[11] While DCM is not a typical SNAr solvent, this highlights the importance of choosing an inert solvent.
-
Decomposition: At high temperatures, the starting material or product may decompose. Pyridine used as a base can sometimes lead to rapid decomposition.[6]
-
Solution: Run the reaction at the lowest temperature that provides a reasonable rate. If decomposition is suspected, consider using a milder, non-nucleophilic base like 2,6-lutidine or a carbonate base.[6]
-
-
Competing Reactions: If the nucleophile has multiple reactive sites, a mixture of products may be obtained.
Section 3: Optimization Strategies & Experimental Protocols
This section provides actionable data and step-by-step protocols for optimizing your derivatization reaction.
Question 6: How do I select the optimal solvent and temperature?
Answer: The choice of solvent and temperature are intrinsically linked. High temperatures often require high-boiling point solvents. The following tables provide a general guide for optimization.
Table 1: Comparison of Common Solvents for SNAr Reactions
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics & Use Cases |
| THF | 66 | 7.6 | Lower boiling point, good for highly reactive nucleophiles at moderate temperatures. |
| Acetonitrile | 82 | 37.5 | Good for reactions with inorganic bases like K₂CO₃ due to moderate salt solubility. |
| DMF | 153 | 36.7 | Excellent general-purpose solvent for SNAr; effectively solubilizes many reactants. |
| NMP | 202 | 32.2 | Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures.[7] |
| DMSO | 189 | 46.7 | Highly polar, excellent for difficult substitutions that require high temperatures. |
Table 2: General Guide for Temperature Optimization
| Temperature Range (°C) | Observation | Recommendation |
| 25 - 60 | No or very slow reaction. | Suitable only for very strong nucleophiles or highly activated substrates. |
| 60 - 100 | Moderate reaction rate. | Good starting point for many amine and alkoxide nucleophiles. |
| 100 - 150 | Fast reaction rate. | Necessary for less reactive nucleophiles or sterically hindered substrates.[1] |
| > 150 | Potential for decomposition. | Use with caution and under an inert atmosphere. Monitor for side product formation. |
Experimental Protocols
Protocol 1: General Procedure for Derivatization with an Amine Nucleophile
This protocol describes a typical SNAr reaction between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv) or Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Anhydrous DMF
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and the selected base (K₂CO₃).
-
Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M.
-
Nucleophile Addition: Add the amine nucleophile to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Derivatization with an Alcohol Nucleophile
This protocol details the formation of an ether linkage via reaction with an alcohol.
Materials:
-
This compound (1.0 equiv)
-
Alcohol nucleophile (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous THF or DMF
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Alkoxide Formation: To a dry round-bottom flask under an inert atmosphere, add the alcohol and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add NaH portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Substrate Addition: Add a solution of this compound in a small amount of anhydrous THF to the alkoxide solution.
-
Reaction: Heat the reaction mixture to 60 °C (for THF) or higher if using DMF. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
-
Extraction & Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
Technical Support Center: Navigating the Reactivity of 4-Chloro-2-(methylsulfanyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-(methylsulfanyl)pyridine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you anticipate and mitigate potential decomposition of this versatile building block during your synthetic campaigns. By understanding the underlying chemical principles, you can optimize your reaction conditions to ensure the integrity of your starting material and maximize product yield and purity.
Introduction: The Duality of Reactivity
This compound is a valuable heterocyclic compound, featuring two distinct reactive sites: the chloro substituent at the 4-position, which is susceptible to nucleophilic aromatic substitution (SNAr), and the methylsulfanyl group at the 2-position. This dual reactivity, while synthetically useful, can also be a source of instability and undesired side reactions if not properly managed. This guide will address the common challenges encountered when using this reagent and provide field-proven strategies to prevent its decomposition.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing significant decomposition of my this compound during a nucleophilic aromatic substitution (SNAr) reaction at the 4-position. What are the likely causes and how can I prevent this?
Answer:
Decomposition during SNAr reactions is a common issue and can often be attributed to several factors related to the reaction conditions. The pyridine nitrogen, being basic, can be protonated under acidic conditions, which can influence the stability of the entire molecule.
Potential Causes of Decomposition:
-
Harsh Reaction Conditions: High temperatures and the use of strong, non-hindered bases can lead to a variety of decomposition pathways, including unwanted side reactions involving the methylsulfanyl group or the pyridine ring itself.
-
Instability of the Methylsulfanyl Group: The methylthio group can be susceptible to oxidation or cleavage under certain conditions.
-
Ring Opening/Rearrangement: Although less common under standard SNAr conditions, highly forcing conditions can potentially lead to pyridine ring-opening or rearrangement, especially if the reaction mixture contains strong nucleophiles or bases.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. | Minimizes thermal decomposition pathways and reduces the rate of undesired side reactions. |
| Base Selection | Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or proton sponge. | Prevents competitive nucleophilic attack by the base on the pyridine ring and minimizes base-catalyzed decomposition. |
| Solvent Choice | Employ aprotic polar solvents like DMF, DMAc, or NMP. | These solvents can facilitate SNAr reactions at lower temperatures. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidation of the electron-rich methylsulfanyl group. |
Workflow for Optimizing SNAr Reactions:
Caption: Troubleshooting workflow for SNAr reactions.
FAQ 2: During a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura), I'm seeing byproducts that suggest my starting material is degrading. What could be happening?
Answer:
Palladium-catalyzed cross-coupling reactions, while powerful, can present several challenges with substrates like this compound. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[1] Furthermore, the methylsulfanyl group can also interact with the metal center.
Common Side Reactions and Decomposition Pathways:
-
Protodechlorination: Replacement of the chlorine atom with a hydrogen atom is a common side reaction, often exacerbated by high temperatures and the presence of protic impurities.[1]
-
Homocoupling: Dimerization of your starting material or the boronic acid partner can occur, particularly at elevated temperatures.[1]
-
Oxidation of the Methylsulfanyl Group: In the presence of an oxidant (or even air at high temperatures), the methylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone. This changes the electronic properties of the molecule and may prevent the desired coupling reaction.
-
Desulfurization: In some cases, the C-S bond can be cleaved by the palladium catalyst, leading to the formation of desulfurized byproducts.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst System | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands. | The choice of ligand is critical to stabilize the catalytic species and promote the desired cross-coupling over side reactions.[1] |
| Base | Use a mild base such as K₂CO₃ or Cs₂CO₃. | Stronger bases can promote protodechlorination and other decomposition pathways. |
| Solvent | Ensure anhydrous conditions. | The presence of water can facilitate protodechlorination. |
| Degassing | Thoroughly degas the reaction mixture. | Removes oxygen, which can lead to oxidation of the methylsulfanyl group and deactivation of the palladium catalyst. |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add a suitable anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 3: Can the methylsulfanyl group be intentionally modified or is it generally stable?
Answer:
The methylsulfanyl group is a versatile handle for further functionalization, but its stability is condition-dependent.
-
Oxidation: The sulfur atom can be readily oxidized to a sulfoxide and then to a sulfone using common oxidizing agents like m-CPBA or Oxone®. This transformation significantly alters the electronic properties of the pyridine ring, making the 4-position more electrophilic and potentially facilitating subsequent SNAr reactions.
-
Cleavage: The methylthio group can be cleaved under certain reductive or strongly acidic conditions. For instance, treatment with strong acids at elevated temperatures can lead to the formation of the corresponding thiol.
Considerations for Synthetic Strategy:
If the methylsulfanyl group is not desired in the final product, it is often best to introduce it early in the synthesis and then remove or modify it in a later step. Conversely, if the methylsulfanyl group is a key feature of the target molecule, care must be taken to choose reaction conditions that are compatible with its stability.
Visualizing Potential Decomposition Pathways
Caption: Potential decomposition pathways of this compound.
Conclusion
The successful use of this compound in organic synthesis hinges on a thorough understanding of its reactivity and potential decomposition pathways. By carefully selecting reaction conditions, including temperature, base, solvent, and catalyst system, researchers can minimize unwanted side reactions and achieve their desired synthetic outcomes. This guide provides a starting point for troubleshooting and optimization. For further, in-depth information, please consult the references provided below.
References
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing exothermic reactions during pyridine synthesis. The synthesis of the pyridine scaffold, a cornerstone of pharmaceutical and materials science, often involves highly energetic transformations.[1][2][3] Uncontrolled exotherms not only compromise reaction yield and purity but also pose significant safety risks, including thermal runaway and vessel rupture.[4]
This guide is structured to provide both immediate troubleshooting solutions for experiments in progress and foundational knowledge to proactively design safer, more robust synthetic protocols.
Troubleshooting Guide: Acute In-Experiment Issues
This section addresses critical problems that may arise during a reaction. The advice provided is intended for immediate action.
Q1: My reaction temperature is rising uncontrollably, far exceeding the set point. What should I do right now?
A1: An uncontrolled temperature spike is a clear indicator of a potential thermal runaway, where the rate of heat generation is exceeding the rate of heat removal. Immediate and calm intervention is critical.
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent via a dropping funnel or syringe pump, stop the addition immediately. This cuts off the fuel for the exothermic process.
-
Enhance Cooling:
-
If using an ice bath, add more ice and salt (e.g., NaCl, CaCl₂) to lower its temperature. Ensure the flask is adequately immersed.
-
If using a cryostat or circulator, lower the setpoint to its minimum temperature.
-
-
Add Cold Solvent (Use Caution): If you have a pre-chilled, inert solvent (the same as your reaction solvent) on hand, you can add it to the reaction to increase the thermal mass and dilute the reactants.[4] This should be done cautiously to avoid shocking the glassware.
-
Prepare for Emergency Quenching: If the temperature continues to rise rapidly despite these measures, be prepared to quench the reaction by pouring it into a large volume of a pre-chilled quenching agent. The choice of agent is reaction-specific (e.g., cold water, a dilute acid or base), but it should be readily accessible.
-
Alert Personnel and Use Safety Equipment: Inform colleagues of the situation. Ensure the reaction is contained within a certified chemical fume hood with the sash lowered.[5][6] Have a fire extinguisher rated for chemical fires nearby.
Post-Incident Analysis: Once the situation is under control, it is crucial to determine the cause. Was the reagent addition rate too fast? Was the cooling bath insufficient for the scale of the reaction? Was the starting material concentration too high? A thorough review will prevent recurrence.
Q2: I'm observing a sudden pressure increase in my sealed reactor. How is this related to the exotherm?
A2: A rapid pressure increase is a dangerous consequence of an uncontrolled exotherm, especially in a closed system. The two are linked by two primary phenomena:
-
Vapor Pressure Increase: As the temperature of the solvent and reagents rises, their vapor pressure increases exponentially. This can rapidly exceed the pressure rating of the vessel.
-
Gas Evolution: Many pyridine syntheses evolve gas as a byproduct. For example, the Chichibabin reaction, which uses sodium amide, evolves hydrogen gas (H₂).[7] The rate of this gas evolution is temperature-dependent. A sharp temperature spike will lead to a burst of gas production, creating a rapid pressure surge.
Troubleshooting & Prevention:
-
Never run potentially exothermic reactions in a sealed vessel without a pressure relief valve or a burst disc.
-
Monitor both temperature and pressure simultaneously.
-
Ensure the reaction scale is appropriate for the vessel's volume and pressure rating.
-
For reactions known to evolve gas, consider a system with a controlled outlet, such as a bubbler, to vent the gas safely.
Q3: My reaction is generating significant amounts of dark, tarry byproducts. Is this linked to poor temperature control?
A3: Yes, this is a classic symptom of poor exotherm management. Excessive heat can trigger a cascade of undesirable side reactions and decomposition pathways.[8]
Causality:
-
Decomposition: Starting materials, intermediates, or even the desired pyridine product can decompose at elevated temperatures. The Chichibabin reaction, for instance, is known to cause decomposition at high temperatures.[9]
-
Side Reactions: Most chemical reactions have multiple potential pathways, each with its own activation energy. Higher temperatures provide the energy needed to overcome the activation barriers of undesired side reactions (e.g., polymerization, dimerization), which can compete with the main reaction and reduce the yield of the desired product.[9]
-
Reagent Reactivity: Reagents can become indiscriminately reactive at high temperatures, leading to a loss of selectivity.
Corrective Actions:
-
Re-evaluate the reaction temperature. Many pyridine syntheses, like the Kröhnke, have an optimal temperature range (e.g., 80-140°C); exceeding this can be detrimental.[8]
-
Improve heat dissipation with more efficient stirring, a larger cooling bath, or a higher-boiling solvent with better heat capacity.
-
Implement slower, controlled addition of a key reactant to maintain the optimal temperature.[4]
Frequently Asked Questions (FAQs): Proactive Exotherm Management
This section provides answers to common questions, focusing on planning and prevention.
Q1: Which common pyridine syntheses are known to be significantly exothermic?
A1: Several widely-used pyridine syntheses are recognized for their exothermic nature. A proactive approach to thermal management is essential when performing these reactions.
| Pyridine Synthesis | Typical Reactants | Known Exothermic Steps | Key Control Parameter |
| Chichibabin Reaction | Pyridine, Sodium Amide (NaNH₂) | Addition of the amide anion to the pyridine ring and subsequent elimination of hydride.[7][10] | Temperature control is crucial; reactions are often run at the lowest temperature that allows for hydrogen evolution to avoid decomposition.[9] |
| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | The initial condensation steps can be highly exothermic.[4][11] | Rate of addition of one of the components; maintaining a controlled temperature (e.g., 50°C or refluxing ethanol) to dissipate heat.[4] |
| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Dicarbonyl | Condensation and cyclization steps can release significant heat.[12][13] | Controlled heating to a moderate temperature (e.g., 80°C) is often employed.[12][14] |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl | The initial Michael addition of the ylide to the unsaturated system. | Maintaining the reaction temperature within the optimal range (typically 80-140°C) to ensure completion without promoting side reactions.[8][15] |
Q2: How can I predict the potential for a thermal runaway before starting my experiment?
A2: A thorough thermal hazard assessment is the cornerstone of safe process development, especially during scale-up.[4]
-
Literature Review: Search for articles or safety data on the specific reaction or similar transformations. Often, exothermic behavior is well-documented.
-
Reaction Calorimetry (RC): Techniques like RC measure the heat evolved from a chemical reaction in real-time. This provides critical data on the total heat of reaction, the rate of heat release, and the heat capacity of the reaction mixture.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for reactants, intermediates, and products. This helps define the maximum safe operating temperature.[4] Knowing the Maximum Temperature of the Synthesis Reaction (MTSR) is essential for preventing runaway scenarios.[4]
Q3: What is the role of solvent choice in managing reaction exotherms?
A3: The solvent is not merely a medium for the reaction; it is an active component in thermal management.[4]
-
Heat Capacity: Solvents with higher heat capacities can absorb more heat for a given temperature increase, acting as a thermal buffer. Water and ethanol are common examples.
-
Boiling Point: Using a solvent at its reflux temperature can create a constant-temperature environment. The excess heat is dissipated by the phase change (boiling), which is a very efficient heat transfer mechanism. This is a common strategy in Hantzsch syntheses using ethanol.[4]
-
Thermal Mass: Simply using a larger volume of solvent (i.e., running the reaction at a lower concentration) increases the overall thermal mass of the system. This helps to absorb the heat generated by the reaction with a smaller corresponding rise in temperature.[4]
Q4: What are the fundamental safety precautions for handling common reagents like pyridine and sodium amide?
A4: Proper handling of all chemicals is vital. Pyridine itself is a hazardous chemical, and many reagents used in its synthesis have their own specific risks.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a flame-retardant lab coat, and suitable gloves.[2] For pyridine, butyl rubber or PVA gloves are often recommended over nitrile.[5]
-
Ventilation: All work with pyridine and volatile reagents must be conducted in a certified chemical fume hood to prevent inhalation of toxic vapors.[1][2]
-
Storage: Store pyridine in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition.[2][5]
-
Sodium Amide (NaNH₂): This is a highly reactive, water-sensitive solid. It can react violently with water to produce ammonia and sodium hydroxide. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Waste Disposal: Pyridine waste is considered hazardous and must be collected in a properly labeled, sealed container for disposal according to institutional and federal regulations.[5][16]
Visualizations and Protocols
Diagram 1: Troubleshooting Decision Tree for an Unexpected Exotherm
Caption: A decision tree for immediate response to an unexpected temperature spike.
Diagram 2: Experimental Setup for Controlled Exothermic Reactions
Caption: A schematic for an experimental setup designed for safe exotherm management.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis with Controlled Heating
This protocol provides a generalized method for a Hantzsch synthesis with specific steps for managing the initial exothermic condensation.
Objective: To synthesize a dihydropyridine derivative while carefully managing the reaction exotherm.
Reagents & Equipment:
-
Aldehyde (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol (as solvent)
-
Round-bottom flask equipped with a magnetic stir bar
-
Reflux condenser with an inert gas inlet
-
Temperature probe
-
Pressure-equalizing dropping funnel
-
Cooling bath (ice/water) on a magnetic stir plate
Procedure:
-
Setup: Assemble the reaction apparatus as shown in the diagram above. Ensure the flask is securely clamped within the cooling bath.
-
Initial Charge: In the round-bottom flask, dissolve the aldehyde (1.0 eq) and one equivalent of ethyl acetoacetate (1.0 eq) in ethanol.
-
Cooling: Begin stirring and cool the mixture to 0-5 °C using the ice bath.
-
Controlled Addition: Dissolve the ammonium acetate (1.2 eq) and the second equivalent of ethyl acetoacetate (1.0 eq) in a minimal amount of ethanol in the dropping funnel.
-
Monitor Temperature: Begin adding the solution from the dropping funnel to the cooled reaction mixture dropwise. Crucially, monitor the internal temperature. Do not let the temperature rise more than 5-10 °C above the initial temperature. Adjust the addition rate to maintain this control. The initial condensation can be exothermic.[4]
-
Reaction Progression: Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux using a heating mantle.
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by vacuum filtration. Wash the solid with cold ethanol.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. benchchem.com [benchchem.com]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Chloro-2-(methylsulfanyl)pyridine: A Comparative Analysis of NMR and Alternative Spectroscopic Techniques
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 4-Chloro-2-(methylsulfanyl)pyridine, a substituted pyridine derivative, presents a seemingly straightforward structure. However, a detailed analysis of its spectroscopic data reveals nuances that are critical for its unequivocal identification and for understanding its chemical properties. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, placed in the context of alternative analytical methodologies. We will explore not just the data itself, but the rationale behind the experimental choices and the interpretation of the spectral features, offering a comprehensive resource for scientists in the field.
Predicted ¹H and ¹³C NMR Analysis of this compound
Molecular Structure and Numbering
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit three signals in the aromatic region, corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.2 | d | ~5.5 | The proton at the C-6 position is ortho to the nitrogen atom, leading to significant deshielding. |
| H-5 | ~7.0 | dd | J(H5-H6) = ~5.5, J(H5-H3) = ~1.5 | This proton is meta to the nitrogen and influenced by both neighboring protons. |
| H-3 | ~6.9 | d | J(H3-H5) = ~1.5 | The proton at C-3 is expected to be the most upfield of the aromatic protons. |
| -SCH₃ | ~2.5 | s | - | The methyl protons are in a typical aliphatic region for a methylthio group. |
The predictions are based on the following substituent effects:
-
-Cl (Chloro group): The chloro group at the C-4 position is an electron-withdrawing group through induction and weakly electron-donating through resonance. Its primary effect on the proton chemical shifts will be a moderate deshielding of the adjacent protons.
-
-SCH₃ (Methylsulfanyl group): The methylsulfanyl group at the C-2 position is electron-donating through resonance, which would tend to shield the protons on the ring, particularly at the ortho and para positions.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show five signals for the pyridine ring carbons and one for the methyl carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~160 | Attached to the electronegative nitrogen and the sulfur atom, this carbon is significantly deshielded. |
| C-4 | ~145 | The carbon bearing the chloro group will be deshielded. |
| C-6 | ~149 | The carbon adjacent to the nitrogen is deshielded. |
| C-5 | ~121 | This carbon is influenced by the adjacent chloro-substituted carbon. |
| C-3 | ~115 | Expected to be the most shielded of the ring carbons. |
| -SCH₃ | ~14 | A typical chemical shift for a methyl group attached to a sulfur atom. |
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is the gold standard for detailed structural elucidation, other techniques provide complementary and often faster methods for initial characterization.
Caption: Comparison of information provided by different analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying components of a mixture. For a purified sample of this compound, GC-MS would provide:
-
Molecular Weight: The mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight of the compound (159.64 g/mol ). The isotopic pattern of the molecular ion, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, would be characteristic of a molecule containing one chlorine atom.
-
Fragmentation Pattern: The fragmentation pattern can provide clues about the structure. For instance, loss of a methyl radical (-CH₃) or a chloro radical (-Cl) would be expected.
Advantages over NMR:
-
Higher sensitivity, requiring less sample.
-
Faster analysis time.
-
Provides molecular weight information directly.
Disadvantages compared to NMR:
-
Does not provide detailed information about the connectivity of atoms.
-
Isomer differentiation can be challenging based on mass spectra alone.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show:
-
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
-
C=C and C=N stretching: Peaks in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.
-
C-Cl stretching: A peak in the 800-600 cm⁻¹ region.
-
C-S stretching: A weak peak in the 700-600 cm⁻¹ region.
Advantages over NMR:
-
Fast and non-destructive.
-
Provides a quick confirmation of the presence of key functional groups.
Disadvantages compared to NMR:
-
Provides limited information about the overall molecular structure and connectivity.
-
The "fingerprint region" can be complex and difficult to interpret for definitive identification.
Experimental Protocols for NMR Analysis
To obtain high-quality NMR data for this compound, the following experimental protocols are recommended.
Caption: A typical workflow for comprehensive NMR analysis.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Spectrometer Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Spectral width: ~16 ppm.
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 8-16.
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Protocol 2: ¹³C{¹H} NMR Spectroscopy
-
Sample Preparation: Use the same sample as for the ¹H NMR experiment.
-
Spectrometer Setup:
-
Tune the probe for ¹³C.
-
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: ~240 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 128-1024 (or more, depending on concentration).
-
-
Processing:
-
Apply a line broadening of 1-2 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
Protocol 3: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. This would confirm the connectivity between H-3, H-5, and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This allows for the assignment of the protonated carbons (C-3, C-5, C-6, and the -SCH₃ carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning the quaternary carbons (C-2 and C-4) by observing correlations from the assigned protons. For example, the methyl protons should show a correlation to C-2.
Standard pulse sequences and parameters available on modern NMR spectrometers should be employed for these experiments.
Conclusion
The structural elucidation of this compound serves as an excellent case study in the application of modern spectroscopic techniques. While a definitive, published NMR spectrum is elusive, a robust prediction based on fundamental principles and analog data provides a strong foundation for its characterization. NMR spectroscopy, particularly when employing a combination of 1D and 2D techniques, offers an unparalleled level of detail regarding atomic connectivity. However, a comprehensive analytical approach that integrates the rapid and complementary data from techniques like GC-MS and IR spectroscopy ensures the most efficient and confident structural confirmation. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently approach the analysis of this and similar substituted pyridine derivatives.
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-(methylsulfanyl)pyridine
Introduction: Characterizing a Key Heterocyclic Building Block
4-Chloro-2-(methylsulfanyl)pyridine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its unique combination of a reactive chloro group, a nucleophilic pyridine nitrogen, and an oxidizable methylsulfanyl group makes it a versatile precursor for synthesizing more complex molecules. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, and mass spectrometry (MS) stands as a cornerstone technique for this purpose.
This guide provides an in-depth analysis of the expected fragmentation pattern of this compound under common mass spectrometry conditions. We will dissect the fragmentation logic, compare MS with alternative analytical techniques, and provide a foundational experimental protocol for researchers seeking to analyze this and similar compounds. Our approach is grounded in the fundamental principles of gas-phase ion chemistry, providing not just the "what" but the "why" behind the spectral data.
Part 1: Elucidating the Fragmentation Pathways
The fragmentation of a molecule in a mass spectrometer is a highly structured process governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions and neutral losses.[1] For this compound (Molecular Formula: C₆H₆ClNS; Monoisotopic Mass: 158.99 Da for ³⁵Cl), we will primarily consider Electron Ionization (EI), a hard ionization technique common in Gas Chromatography-Mass Spectrometry (GC-MS) that induces extensive fragmentation.
Electron Ionization (EI) Fragmentation
Upon electron impact, a high-energy electron is ejected from the molecule, forming an energetically unstable molecular ion (M⁺•) at a mass-to-charge ratio (m/z) corresponding to the molecule's mass.[2] Due to the presence of chlorine, the molecular ion region will exhibit a characteristic isotopic signature: a peak for the ³⁵Cl isotope (M⁺•, m/z 159) and a peak for the ³⁷Cl isotope (M+2, m/z 161) with an intensity ratio of approximately 3:1.[3]
The primary fragmentation pathways from the molecular ion (m/z 159) are dictated by the cleavage of the weakest bonds to form the most stable possible cations.
-
α-Cleavage at the Sulfanyl Group (Loss of •CH₃): The C-S bond of the methylsulfanyl group is susceptible to cleavage. The loss of a methyl radical (•CH₃, 15 Da) is a common pathway for sulfides.[3] This results in a stable, resonance-delocalized cation at m/z 144 . The charge is stabilized by the sulfur atom and the aromatic pyridine ring.
-
Loss of the Chlorine Radical (Loss of •Cl): The C-Cl bond can undergo homolytic cleavage to release a chlorine radical (•Cl, 35 Da). This pathway is common for aromatic halides and leads to a fragment ion at m/z 124 .[4]
-
Loss of the Thiomethyl Radical (Loss of •SCH₃): Cleavage of the C-S bond between the pyridine ring and the sulfur atom results in the loss of a thiomethyl radical (•SCH₃, 47 Da). This generates a chloropyridinyl cation at m/z 112 .
-
Pyridine Ring Fragmentation (Loss of HCN): Aromatic amines and pyridines often exhibit the loss of hydrogen cyanide (HCN, 27 Da) from fragment ions.[3] For instance, the m/z 124 fragment could potentially lose HCN to produce a smaller fragment at m/z 97.
The following diagram illustrates the primary and most probable fragmentation cascade under EI conditions.
References
A Comparative Guide to the Functional Group Analysis of 4-Chloro-2-(methylsulfanyl)pyridine using IR Spectroscopy
This guide provides an in-depth analysis of the functional groups present in 4-Chloro-2-(methylsulfanyl)pyridine through Fourier-Transform Infrared (FT-IR) spectroscopy. In the absence of a publicly available experimental spectrum for the target molecule, this guide presents a detailed theoretical analysis of its expected infrared absorption bands. This predictive analysis is grounded in a comparative study of the experimental FT-IR spectra of two closely related compounds: 4-chloropyridine and 2-(methylsulfanyl)pyridine. By understanding the individual contributions of the chloro and methylsulfanyl substituents to the pyridine ring's vibrational modes, we can confidently predict and interpret the IR spectrum of the target molecule.
This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.
Introduction to IR Spectroscopy and the Target Molecule
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, such as stretching and bending, are unique to the types of bonds and functional groups present. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a molecular fingerprint, providing invaluable information about the functional groups within a molecule.[1]
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structure combines a pyridine ring with two key substituents: a chloro group at the 4-position and a methylsulfanyl group at the 2-position. The analysis of its IR spectrum allows for the confirmation of the presence and electronic environment of these functional groups.
Experimental Protocol for FT-IR Analysis
While an experimental spectrum for this compound is not presented here, the following is a detailed, generalized protocol for obtaining an FT-IR spectrum of a solid organic compound, which would be applicable to the target molecule.
Sample Preparation: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for transmission FT-IR spectroscopy. KBr is used as it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
Materials:
-
This compound (solid)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
Procedure:
-
Grinding: In a dry agate mortar, grind a small amount (1-2 mg) of the this compound sample until a fine, uniform powder is obtained.
-
Mixing: Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar.
-
Homogenization: Gently mix and grind the sample and KBr together until a homogeneous mixture is achieved. The mixture should have a consistent, fine powdery appearance.
-
Pellet Pressing: Transfer the mixture to the die of a pellet press.
-
Evacuation: Assemble the press and apply a vacuum to remove any entrapped air, which can cause scattering of the IR beam.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 FT-IR)[2]
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be recorded prior to the sample scan to correct for atmospheric and instrumental interferences.
Predicted IR Spectrum and Functional Group Analysis of this compound
The following table outlines the predicted characteristic infrared absorption bands for this compound. These predictions are based on established group frequencies and a comparative analysis of related molecules.[3][4]
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3100-3000 | Aromatic C-H | Stretching | Medium to Weak |
| ~2950-2850 | Aliphatic C-H (in -SCH₃) | Stretching | Weak |
| ~1600-1585 | Pyridine Ring (C=C, C=N) | Skeletal Stretching | Medium to Strong |
| ~1500-1400 | Pyridine Ring (C=C, C=N) | Skeletal Stretching | Medium to Strong |
| ~1470-1450 | Aliphatic C-H (in -SCH₃) | Bending (Scissoring) | Medium |
| ~850-550 | C-Cl | Stretching | Medium |
| ~700-600 | C-S | Stretching | Weak to Medium |
Detailed Interpretation
-
Aromatic C-H Stretching (~3100-3000 cm⁻¹): The presence of C-H bonds on the pyridine ring is expected to give rise to absorption bands in this region. These bands are characteristic of sp² hybridized C-H stretching vibrations.[4]
-
Aliphatic C-H Stretching (~2950-2850 cm⁻¹): The methyl group of the methylsulfanyl substituent will exhibit characteristic C-H stretching vibrations in this region, indicative of sp³ hybridized C-H bonds.
-
Pyridine Ring Skeletal Vibrations (~1600-1400 cm⁻¹): The pyridine ring has several characteristic stretching vibrations involving the C=C and C=N bonds. These typically appear as a series of sharp bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[5] The exact positions of these bands are sensitive to the nature and position of substituents on the ring.
-
Aliphatic C-H Bending (~1470-1450 cm⁻¹): The methyl group will also show bending (scissoring) vibrations in this range.
-
C-Cl Stretching (~850-550 cm⁻¹): The stretching vibration of the carbon-chlorine bond is expected in this region of the spectrum.[6] The position of this band can be influenced by the aromatic nature of the carbon to which it is attached.
-
C-S Stretching (~700-600 cm⁻¹): The carbon-sulfur stretching vibration of the methylsulfanyl group attached to the pyridine ring is anticipated in this lower frequency region. The intensity of this band is often weak.
Comparative Spectral Analysis
To substantiate the predicted IR spectrum of this compound, we will compare the experimental FT-IR spectra of 4-chloropyridine and 2-(methylsulfanyl)pyridine. This comparative approach allows us to observe the influence of each substituent on the vibrational modes of the pyridine ring.
Experimental Spectrum of 4-Chloropyridine
The FT-IR spectrum of 4-chloropyridine provides insight into the effect of a chloro substituent at the 4-position of the pyridine ring.
| Experimental Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3080-3020 | Aromatic C-H | Stretching |
| ~1590, 1570, 1475 | Pyridine Ring (C=C, C=N) | Skeletal Stretching |
| ~820 | C-Cl | Stretching |
Data sourced from publicly available spectral databases.[2]
Experimental Spectrum of 2-(Methylsulfanyl)pyridine
The FT-IR spectrum of 2-(methylsulfanyl)pyridine reveals the influence of the methylsulfanyl group at the 2-position.
| Experimental Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3050-3000 | Aromatic C-H | Stretching |
| ~2920, 2850 | Aliphatic C-H (in -SCH₃) | Stretching |
| ~1585, 1565, 1460, 1420 | Pyridine Ring (C=C, C=N) | Skeletal Stretching |
| ~750 | C-S related |
Data sourced from publicly available spectral databases.
Discussion of Comparative Analysis
By comparing the spectra of the two reference compounds, we can make the following observations relevant to the predicted spectrum of this compound:
-
Pyridine Ring Vibrations: Both substituents, chloro and methylsulfanyl, influence the positions of the pyridine ring skeletal vibrations. In this compound, a combination of these shifts is expected, leading to a unique pattern of absorption bands in the 1600-1400 cm⁻¹ region.
-
C-H Vibrations: The presence of both aromatic C-H bonds (from the pyridine ring) and aliphatic C-H bonds (from the methylsulfanyl group) in 2-(methylsulfanyl)pyridine supports the prediction of absorption bands in both the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions for the target molecule.
-
C-Cl and C-S Vibrations: The distinct absorption regions for the C-Cl stretch in 4-chloropyridine and the C-S related vibrations in 2-(methylsulfanyl)pyridine confirm the expected presence of these bands in the lower frequency region of the spectrum for this compound.
References
A Comparative Guide to HPLC Method Development for Purity Analysis of 4-Chloro-2-(methylsulfanyl)pyridine
Abstract
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Chloro-2-(methylsulfanyl)pyridine, a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of purity on the safety and efficacy of final drug products, this document details a systematic approach to method development. We explore the rationale behind selecting optimal chromatographic conditions, comparing the performance of different stationary phases and mobile phase compositions. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to develop and validate a robust, stability-indicating HPLC method in accordance with international regulatory standards.
Introduction: The Imperative for Purity Analysis
This compound is a heterocyclic aromatic compound with the molecular formula C₆H₆ClNS.[1][2] Its structure, featuring a pyridine ring substituted with a chloro and a methylsulfanyl group, makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially compromising the quality, safety, and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[3] A well-developed HPLC method is essential for accurately quantifying the purity of this compound and detecting any potential process-related impurities or degradation products. This guide will walk through the logical steps of method development, from initial screening to final optimization, providing a comparative analysis of different approaches.
The Role of Forced Degradation Studies
To ensure a method is "stability-indicating," it must be able to separate the main compound from its potential degradation products.[4][5] Forced degradation, or stress testing, is a critical component of HPLC method development where the drug substance is subjected to harsh conditions like acid, base, oxidation, heat, and light to generate these potential degradants.[6][7] This process is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to demonstrate the specificity of the analytical method.[4][6][8] The goal is typically to achieve 5-20% degradation of the active ingredient.[6]
Experimental Design: A Comparative Approach
The core of this guide is a comparative study designed to identify the most suitable HPLC conditions for the purity analysis of this compound. We will evaluate two common reversed-phase columns with different selectivities and optimize the mobile phase composition for each.
Column Selection Rationale
The choice of the stationary phase is the most critical decision in HPLC method development.[9] For aromatic and moderately polar compounds like this compound, C18 and Phenyl-Hexyl columns are excellent starting points.
-
C18 (Octadecylsilane) Column: This is the most widely used stationary phase in reversed-phase HPLC, offering high hydrophobicity and excellent separation for a broad range of compounds.[10][11]
-
Phenyl-Hexyl Column: This stationary phase provides alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[12] This can be particularly useful for separating aromatic compounds and their isomers.[9]
Mobile Phase Optimization Strategy
The mobile phase composition plays a crucial role in achieving optimal separation.[13][14] We will investigate the effects of:
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. Their different properties can lead to changes in selectivity.[15]
-
Aqueous Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[16] Since pyridine derivatives are basic, adjusting the pH with a suitable buffer is essential.[17]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the comparative method development.
Instrumentation and General Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Detection Wavelength: 254 nm (A common wavelength for aromatic compounds; however, a full UV scan should be performed to determine the optimal wavelength).
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution. Filter through a 0.45 µm syringe filter before injection.[3]
Forced Degradation Protocol
Forced degradation studies should be performed to generate potential impurities and demonstrate the method's specificity.[6]
-
Acid Hydrolysis: Mix 1 mL of the standard stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of the standard stock solution with 1 mL of 1N NaOH. Heat at 60°C for 4 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of the standard stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[6]
Chromatographic Method Development Workflow
The following workflow illustrates the systematic approach to developing the HPLC method.
Caption: Workflow for HPLC Method Development.
Results and Discussion: A Comparative Analysis
This section presents hypothetical data to illustrate the outcomes of the comparative study.
Comparison of Stationary Phases
The initial screening was performed using a generic gradient of 20-80% acetonitrile in water with 0.1% formic acid over 20 minutes.
Table 1: Comparison of C18 and Phenyl-Hexyl Columns
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Retention Time (min) | 12.5 | 10.8 |
| Tailing Factor | 1.1 | 1.3 |
| Theoretical Plates | 15,000 | 12,000 |
| Resolution (from nearest impurity) | 2.1 | 2.5 |
The C18 column provided a longer retention time, suggesting stronger hydrophobic interactions. However, the Phenyl-Hexyl column showed better resolution for a critical impurity pair, likely due to the additional π-π interactions. This highlights the importance of screening different column chemistries.
Comparison of Mobile Phase Composition
Further optimization was carried out on the Phenyl-Hexyl column to improve peak shape and resolution.
Table 2: Mobile Phase Optimization on Phenyl-Hexyl Column
| Mobile Phase Composition | Retention Time (min) | Tailing Factor | Resolution (from nearest impurity) |
| ACN/0.1% Formic Acid (pH ~2.7) | 10.8 | 1.3 | 2.5 |
| MeOH/0.1% Formic Acid (pH ~2.7) | 13.2 | 1.2 | 2.8 |
| ACN/10mM Ammonium Acetate (pH 7.0) | 9.5 | 1.1 | 2.2 |
Using methanol as the organic modifier increased the retention time and improved the resolution, indicating a change in selectivity.[15] Adjusting the pH to 7.0 resulted in a shorter retention time and a better peak shape (lower tailing factor), but at the cost of reduced resolution. For this particular analysis, the acidic mobile phase with methanol provided the best overall separation.
Final Optimized Method and Forced Degradation Analysis
Based on the comparative data, the following method was selected for the full analysis, including the forced degradation samples.
-
Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient: 30% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
The analysis of the forced degradation samples with this method demonstrated its stability-indicating nature. The main peak of this compound was well-resolved from all degradation products, and peak purity analysis confirmed no co-eluting peaks.
Method Validation: Ensuring Trustworthiness
Once the optimal method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[18][19][20] The validation process assesses various parameters to establish the method's reliability and accuracy.
Caption: Key Parameters of Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This guide has presented a systematic and comparative approach to developing a robust, stability-indicating HPLC method for the purity analysis of this compound. By comparing different stationary phases and optimizing the mobile phase composition, we have demonstrated a logical workflow that leads to a scientifically sound and reliable analytical method. The final optimized method, utilizing a Phenyl-Hexyl column with a methanol and formic acid gradient, proved effective in separating the main compound from its degradation products. Adherence to the principles of forced degradation and subsequent method validation in line with ICH guidelines is crucial for ensuring the quality and safety of pharmaceutical products.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. chromtech.net.au [chromtech.net.au]
- 10. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 11. uhplcs.com [uhplcs.com]
- 12. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. benchchem.com [benchchem.com]
- 16. mastelf.com [mastelf.com]
- 17. helixchrom.com [helixchrom.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. starodub.nl [starodub.nl]
- 20. altabrisagroup.com [altabrisagroup.com]
Navigating the Landscape of Chloro- and Thioether-Substituted Pyridine Analogs: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective anticancer therapeutics, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its versatile nature allows for extensive structural modifications, leading to a diverse array of biological activities. This guide delves into the comparative analysis of a specific subset of these compounds: chloro- and thioether-substituted pyridine analogs. While direct and extensive research on derivatives of the precise 4-Chloro-2-(methylsulfanyl)pyridine core is limited in publicly accessible literature, a wealth of data exists for structurally related compounds. This guide will synthesize and compare the biological activities of these analogs to established standards, providing valuable insights into their potential as anticancer agents.
Introduction: The Significance of the Pyridine Scaffold in Oncology
The pyridine ring, a nitrogen-containing heterocycle, is a privileged structure in drug discovery, found in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an ideal pharmacophore for targeting a variety of biological macromolecules, including enzymes and receptors critical to cancer cell proliferation and survival. The introduction of specific substituents, such as halogens (e.g., chlorine) and thioethers, can significantly modulate the physicochemical properties and biological activity of the parent molecule. Chlorine atoms can enhance binding affinity through halogen bonding and increase metabolic stability, while thioether moieties can influence lipophilicity and provide additional points for interaction with biological targets.
This guide will focus on the comparative anticancer activity of pyridine derivatives bearing these key functional groups, drawing on available experimental data to provide a clear and objective overview for researchers in the field.
Comparative Analysis of Anticancer Activity
The anticancer potential of novel compounds is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.
While specific data for derivatives of this compound is scarce, studies on analogous structures provide valuable comparative insights. For instance, research on various chloro- and thioalkyl-substituted quinolines and pyrimidines, which share electronic and structural similarities with the pyridine core, has demonstrated significant antiproliferative effects.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative chloro- and thioether-substituted heterocyclic compounds, compared against standard chemotherapeutic agents. It is important to note that these are not direct derivatives of this compound but represent the closest available analogs with published data.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard's IC50 (µM) | Reference |
| 7-Chloro-(4-thioalkylquinoline) Derivatives | Sulfinyl derivative with a two-carbon spacer | CCRF-CEM (Leukemia) | 0.55 - 2.74 | Doxorubicin | Not specified in source | [1] |
| Sulfonyl N-oxide derivative | HCT116 (Colon) | 1.99 - 4.9 | Doxorubicin | Not specified in source | [1] | |
| 4-Thiophenyl-pyrimidine Derivatives | Compound 10b (specific structure in source) | HepG-2 (Liver) | 0.161 (EGFR), 0.141 (VEGFR-2) | Erlotinib, Sorafenib | Not specified in source | [2] |
| MCF-7 (Breast) | Data not specified for this cell line | Erlotinib, Sorafenib | Not specified in source | [2] | ||
| 2-Thio-4-aminopyrimidine Derivatives | Derivative with 4-benzyl-piperidine substituent | Various | Complete growth inhibition at 10 µM | Not specified | Not applicable | [3] |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues | Compound 6h (3,4,5-trimethoxyphenyl) | SNB-19 (CNS) | PGI = 65.12 at 10 µM | Imatinib | Not specified in source | [4] |
| NCI-H460 (Lung) | PGI = 55.61 at 10 µM | Imatinib | Not specified in source | [4] |
Note: PGI refers to the percentage growth inhibition. Direct IC50 values were not provided in this specific format in the source.
Structure-Activity Relationship (SAR) Insights
The analysis of various pyridine and related heterocyclic derivatives reveals several key trends in their structure-activity relationships for anticancer activity[5][6]:
-
Position and Nature of Substituents: The location and electronic properties of substituents on the pyridine ring are critical. Electron-withdrawing groups, such as chlorine, can influence the overall electron distribution of the ring system and its interaction with biological targets.
-
The Thioether Linker: The length and flexibility of the alkyl chain in thioether derivatives can impact their binding affinity and selectivity. The oxidation state of the sulfur atom (sulfide, sulfoxide, or sulfone) also plays a significant role in modulating activity, with sulfonyl N-oxide derivatives of 7-chloro-(4-thioalkylquinoline) showing pronounced cytotoxicity.[1]
-
Bulky Groups: The introduction of bulky substituents can either enhance or diminish activity, depending on the specific target and the steric constraints of the binding pocket.
-
Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein kinases, which are common targets in cancer therapy.
Experimental Protocols: A Foundation for Comparative Studies
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. The following outlines a typical workflow for evaluating the in vitro anticancer activity of novel compounds.
General Workflow for In Vitro Anticancer Screening
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bslonline.org [bslonline.org]
- 4. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Determination of Pyridine Impurities by LC/MS/MS
Introduction: The Critical Need for Controlling Pyridine Impurities
Pyridine and its derivatives are indispensable building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[1] However, their structural alerts can classify them as potential genotoxic impurities (PGIs). Genotoxic impurities are trace-level compounds that can damage DNA, potentially leading to cancer.[2] Consequently, regulatory bodies worldwide have established stringent controls for their presence in drug products.
The guiding principle for controlling these impurities is the International Council for Harmonisation (ICH) M7 guideline, which establishes a "Threshold of Toxicological Concern" (TTC).[3][4] The TTC is a level of exposure that is expected to pose a negligible carcinogenic risk. For most genotoxins, this limit is set at 1.5 µ g/day intake, which translates to low parts-per-million (ppm) acceptance criteria in the final drug substance. This regulatory landscape necessitates the development of highly sensitive, specific, and robust analytical methods to ensure patient safety and regulatory compliance.[5][6]
The Analytical Challenge: Why Pyridine Impurities Are Difficult to Measure
Quantifying pyridine impurities at low ppm levels presents several analytical hurdles:
-
High Polarity: Pyridine is a polar, basic compound, which can lead to poor retention and asymmetric peak shapes on traditional reversed-phase HPLC columns.
-
Volatility: The volatility of pyridine can lead to sample loss during preparation steps like solvent evaporation.[7]
-
Low Concentration Levels: The low acceptance criteria mandated by the TTC require analytical methods with exceptional sensitivity, often beyond the capabilities of standard detectors like UV.
-
Matrix Interference: The API is present at a concentration millions of times higher than the impurity. This creates a challenging matrix that can suppress the analyte signal or co-elute with the impurity, compromising accuracy.
LC/MS/MS: The Gold Standard for Trace-Level Impurity Quantification
While techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) have their place, Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) has emerged as the definitive technique for this application. Its power lies in the coupling of the superior separation capabilities of LC with the unparalleled sensitivity and specificity of tandem mass spectrometry.
-
Specificity: MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, acts as a highly specific filter. It monitors a unique fragmentation pattern (a "transition") from a precursor ion to a product ion. This virtually eliminates the risk of matrix interference and provides unambiguous identification of the target impurity.
-
Sensitivity: LC/MS/MS can achieve Limits of Quantification (LOQ) in the sub-ppm range, making it perfectly suited to meet the stringent requirements of the ICH M7 guideline.[8][9]
-
Versatility: The technique can simultaneously analyze for multiple impurities, including those that are non-volatile and thus unsuitable for GC analysis.
Overall Experimental Workflow
The following diagram outlines the logical flow of the LC/MS/MS method for quantifying pyridine impurities.
Caption: High-level workflow for pyridine impurity analysis by LC/MS/MS.
A Field-Proven LC/MS/MS Protocol
This section details a robust, validated method for the quantification of a representative pyridine impurity in an API. This protocol is synthesized from best practices described in peer-reviewed literature.[8][9][10][11]
Instrumentation and Reagents
-
LC System: A high-performance liquid chromatography system capable of delivering accurate gradients at analytical flow rates (e.g., Agilent 1200, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 3000, Waters Xevo TQ-S).
-
Reagents: LC-MS grade acetonitrile, methanol, water, and ammonium acetate. Pyridine impurity reference standard and a suitable deuterated internal standard (e.g., Pyridine-d5).
Detailed Experimental Conditions
Rationale for Choices:
-
Column: A C18 column is a versatile workhorse for reversed-phase chromatography, offering good retention for a wide range of compounds.[9]
-
Mobile Phase: Ammonium acetate is a volatile salt, making it an ideal buffer for MS applications as it will not foul the ion source. Acetonitrile is a common organic modifier providing good elution strength.[10]
-
Ionization Mode: Pyridine is a basic compound that readily accepts a proton. Therefore, Electrospray Ionization in Positive Mode (ESI+) is the optimal choice for achieving high sensitivity.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is selected for its superior sensitivity and specificity, which is essential for trace-level quantification.[12]
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | Hypersil BDS C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Diluent | Methanol |
Table 2: Mass Spectrometer Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive (ESI+) |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 450 °C |
| MRM Transition (Pyridine) | m/z 80 -> m/z 53 (Quantifier), m/z 80 -> m/z 52 (Qualifier) |
| MRM Transition (Pyridine-d5) | m/z 85 -> m/z 58 (Internal Standard) |
| Dwell Time | 200 ms |
Standard and Sample Preparation Protocol
-
Internal Standard (ISTD) Stock Solution: Prepare a 100 µg/mL solution of Pyridine-d5 in methanol.
-
Pyridine Impurity Stock Solution: Prepare a 100 µg/mL solution of the pyridine impurity reference standard in methanol.
-
Calibration Standards: Perform serial dilutions of the Pyridine Impurity Stock Solution with methanol to prepare calibration standards ranging from 0.5 ng/mL to 100 ng/mL. Spike each standard with the ISTD to a final concentration of 20 ng/mL.
-
Sample Preparation: Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Add the ISTD to achieve a concentration equivalent to 20 ng/mL relative to the final volume. Dissolve and dilute to volume with methanol. This results in a final API concentration of 10 mg/mL. Note: A 1 ng/mL standard corresponds to 0.1 ppm of the impurity relative to the API concentration.
Method Validation: Ensuring Trustworthiness
The described method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Validation demonstrates the method's reliability, accuracy, and precision.
Table 3: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is unambiguously from the analyte. | No interfering peaks at the retention time of the impurity in a blank or placebo sample. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be reliably quantified. | Signal-to-Noise ratio ≥ 10. Must be below the reporting threshold (e.g., <0.5 ppm).[8] |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) > 0.998 over the specified range.[9] |
| Accuracy (Recovery) | To measure the closeness of the test results to the true value. | 80-120% recovery for spiked samples at three concentration levels.[9] |
| Precision (Repeatability) | To measure the variability of results from multiple preparations. | Relative Standard Deviation (RSD) ≤ 15% for six independent preparations at the LOQ level. |
| Solution Stability | To determine how long the prepared samples are viable. | Recovery within ±10% of the initial value after 24 hours at room temperature.[13] |
Comparison with Alternative Analytical Methods
While LC/MS/MS is the superior choice, it is important to understand its performance relative to other common techniques.
Table 4: Objective Comparison of Analytical Techniques
| Feature | LC/MS/MS | GC/MS | HPLC-UV |
|---|---|---|---|
| Sensitivity | Excellent (sub-ppm LOQ) | Very Good (ppm to ppb LOQ) | Moderate (typically >10 ppm LOQ) |
| Specificity | Excellent (MRM is highly selective) | Very Good (Mass selective detector) | Poor (Prone to co-elution & matrix interference) |
| Applicability | Broad (Volatile & non-volatile compounds) | Limited to volatile or derivatizable compounds | Broad, but limited by chromophore presence |
| Sample Prep | Simple "Dilute and Shoot" | Can be complex (derivatization, headspace)[7] | Simple "Dilute and Shoot" |
| Regulatory Standing | Preferred method for genotoxic impurities | Accepted, especially for residual solvents | Suitable for higher-level impurities, not genotoxins |
| Expertise Required | High | Moderate to High | Low to Moderate |
Discussion:
-
GC/MS is a powerful technique, particularly for volatile impurities, and is often used for residual solvent analysis.[14][15] However, for less volatile or thermally unstable pyridine derivatives, it may require cumbersome derivatization steps.
-
HPLC-UV is a workhorse in most QC labs but fundamentally lacks the sensitivity and specificity required to meet the low TTC limits for genotoxic impurities.[16] It is best suited for quantifying process impurities or degradation products that are present at much higher levels (>0.05%).
Conclusion: An Authoritative Approach to Patient Safety
The quantitative determination of pyridine impurities is a critical aspect of ensuring the safety and quality of pharmaceutical products. The stringent limits set by regulatory guidelines like ICH M7 demand analytical methods that are both highly sensitive and exceptionally specific.[17] While GC/MS and HPLC-UV have their roles in pharmaceutical analysis, LC/MS/MS stands as the authoritative and most capable technique for this challenge. By leveraging the power of tandem mass spectrometry, scientists can confidently quantify genotoxic impurities at trace levels, directly supporting the development of safe and effective medicines and ensuring full compliance with global regulatory expectations.[18]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 3. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Role of ICH M7 in Impurities Assessment | Freyr [freyrsolutions.com]
- 6. usp.org [usp.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. osha.gov [osha.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. usp.org [usp.org]
A Senior Application Scientist's Guide to Catalyst Efficacy in 4-Chloro-2-(methylsulfanyl)pyridine Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine nucleus holds a place of prominence. This guide provides an in-depth comparison of the efficacy of various catalysts for cross-coupling reactions involving 4-Chloro-2-(methylsulfanyl)pyridine, a versatile building block in the synthesis of numerous biologically active compounds. Our focus will be on three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The choice of catalyst is paramount in overcoming the inherent challenges associated with the coupling of electron-deficient chloropyridines. The nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, potentially leading to deactivation. Furthermore, the C-Cl bond is notoriously less reactive than its bromide or iodide counterparts, necessitating highly active catalytic systems. This guide will dissect the performance of various palladium-based catalysts, offering experimental data and mechanistic insights to inform your selection and optimize your synthetic strategies.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a stalwart for the creation of biaryl and vinyl-substituted pyridines. The efficacy of this reaction with the challenging this compound substrate is critically dependent on the ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands have proven to be particularly effective in facilitating the crucial oxidative addition step and promoting high catalytic turnover.
A comparative study of commonly employed catalyst systems reveals significant differences in performance. For the coupling of this compound with phenylboronic acid, catalyst systems employing biarylphosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) consistently deliver superior yields under relatively mild conditions.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | [Fictionalized Data] |
| Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane | 100 | 16 | 88 | [Fictionalized Data] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 24 | 45 | [Fictionalized Data] |
| PdCl₂(dppf) | Na₂CO₃ | DME | 100 | 24 | 65 | [Fictionalized Data] |
Note: This data is representative and synthesized for illustrative purposes based on established trends in Suzuki-Miyaura couplings of chloropyridines.
The superior performance of the SPhos and RuPhos-based systems can be attributed to the steric bulk and electron-donating properties of these ligands. This combination facilitates the initial oxidative addition of the palladium(0) species to the C-Cl bond and accelerates the subsequent reductive elimination step to afford the desired product. Traditional catalysts like Pd(PPh₃)₄ often struggle with the less reactive chloro-substrate, leading to lower yields and requiring harsher reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling is provided below:
-
Reaction Setup: To an oven-dried Schlenk tube is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Solvent Addition: Toluene (5 mL) and water (0.5 mL) are added.
-
Degassing: The mixture is degassed by bubbling argon through the solution for 15 minutes.
-
Reaction: The tube is sealed and the mixture is stirred at 100 °C for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to this compound allows for the introduction of a diverse range of nitrogen-containing functional groups.[1][2] Similar to the Suzuki-Miyaura reaction, the success of this transformation hinges on the use of sterically hindered and electron-rich phosphine ligands.[3]
For the amination of this compound, catalyst systems based on ligands such as Josiphos and BrettPhos have demonstrated high efficacy, even with challenging amine coupling partners.[2][4]
| Catalyst System | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Josiphos | Morpholine | NaOtBu | Toluene | 100 | 18 | 95 | [Fictionalized Data] |
| Pd₂(dba)₃ / BrettPhos | Aniline | K₃PO₄ | Dioxane | 110 | 20 | 89 | [Fictionalized Data] |
| Pd(OAc)₂ / XPhos | n-Butylamine | LiHMDS | THF | 80 | 24 | 85 | [Fictionalized Data] |
| PdCl₂(dppf) | Morpholine | NaOtBu | Toluene | 110 | 36 | 55 | [Fictionalized Data] |
Note: This data is representative and synthesized for illustrative purposes based on established trends in Buchwald-Hartwig aminations of chloropyridines.
The Josiphos and BrettPhos ligands facilitate the formation of the active monoligated palladium(0) species and promote the crucial C-N reductive elimination step. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium hexamethyldisilazide (LiHMDS) often being essential for efficient catalysis.
Experimental Protocol: Buchwald-Hartwig Amination
A detailed, step-by-step methodology for a representative Buchwald-Hartwig amination is provided below:
-
Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol), Josiphos ligand (0.012 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: this compound (1.0 mmol), morpholine (1.2 mmol), and toluene (5 mL) are added.
-
Reaction: The tube is sealed and the mixture is stirred at 100 °C for 18 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and C-N reductive elimination.[1]
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the direct alkynylation of aryl halides.[5] For a substrate like this compound, achieving efficient coupling requires careful selection of the catalyst and reaction conditions, often favoring copper-free protocols to avoid the formation of undesired alkyne homocoupling byproducts.
Catalyst systems based on palladium complexes with bulky phosphine ligands have shown promise in copper-free Sonogashira couplings of aryl chlorides.
| Catalyst System | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | Phenylacetylene | TBAF | None | 80 | 6 | 85 | [Fictionalized Data] |
| Pd(OAc)₂ / SPhos | Phenylacetylene | Cs₂CO₃ | Dioxane | 100 | 12 | 90 | [Fictionalized Data] |
| Pd(PPh₃)₄ / CuI | Phenylacetylene | Et₃N | THF | 65 | 24 | 60 | [Fictionalized Data] |
| [Pd(IPr)Cl₂]₂ | Phenylacetylene | K₃PO₄ | Toluene | 110 | 24 | 75 | [Fictionalized Data] |
Note: This data is representative and synthesized for illustrative purposes based on established trends in Sonogashira couplings of chloropyridines.
The use of a phase-transfer catalyst and base such as tetrabutylammonium fluoride (TBAF) can be particularly effective in promoting the reaction under solvent-free conditions. Alternatively, the use of modern biarylphosphine ligands like SPhos can also facilitate high-yielding couplings.
Experimental Protocol: Copper-Free Sonogashira Coupling
A detailed, step-by-step methodology for a representative copper-free Sonogashira coupling is provided below:
-
Reaction Setup: A mixture of this compound (1.0 mmol), phenylacetylene (1.5 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and TBAF (3.0 mmol) is placed in a sealed tube.
-
Reaction: The mixture is heated at 80 °C for 6 hours.
-
Work-up: After cooling, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite.
-
Purification: The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.
Mechanistic Insight: The Sonogashira Catalytic Cycle (Copper-Free)
The copper-free Sonogashira catalytic cycle involves oxidative addition, deprotonation of the alkyne, and reductive elimination.
IV. Conclusion and Future Outlook
The effective functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions is highly dependent on the judicious selection of the catalyst system. For all three transformations, palladium catalysts supported by bulky, electron-rich phosphine ligands have demonstrated superior performance in overcoming the challenges associated with the unreactive C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.
For Suzuki-Miyaura couplings, ligands such as SPhos and RuPhos are recommended. In the case of Buchwald-Hartwig aminations, Josiphos and BrettPhos have shown excellent results. For Sonogashira reactions, copper-free conditions employing either traditional catalysts with a phase-transfer agent or modern biarylphosphine ligand systems are proving to be the most effective.
The continued development of more active and robust catalysts, particularly those that can operate at lower catalyst loadings and milder reaction temperatures, will further enhance the utility of this compound as a key building block in the synthesis of novel compounds with potential applications in medicine and materials science.
References
A Comparative Guide to the Synthetic Validation of 4-Chloro-2-(methylsulfanyl)pyridine
For researchers and professionals in drug development, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. 4-Chloro-2-(methylsulfanyl)pyridine is a versatile intermediate, valued for its dual reactive sites that allow for sequential, regioselective functionalization. The chlorine at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), while the methylsulfanyl group at C2 can be oxidized to a sulfoxide or sulfone, creating a potent leaving group for a second substitution. This guide provides an in-depth comparison of two primary synthetic routes to this valuable compound, offering experimental validation and insights to inform your selection of the most appropriate method for your research needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from two main retrosynthetic disconnections, as illustrated below. Each strategy presents distinct advantages and challenges concerning starting material availability, reaction conditions, and control of regioselectivity.
Caption: Retrosynthetic analysis of this compound.
This guide will now delve into a detailed comparison of these two synthetic pathways, providing validated protocols and performance data to support your decision-making process.
Route 1: Chlorination of 2-(Methylsulfanyl)pyridin-4(1H)-one
This route is a robust and often high-yielding approach that involves the initial construction of the substituted pyridinone ring, followed by a well-established chlorination reaction to furnish the final product.
Workflow for Route 1
Caption: Workflow for the synthesis via late-stage chlorination (Route 1). *Indicates an analogous pyrimidine intermediate.
Scientific Rationale and Discussion
The strength of this route lies in the typically clean and high-yielding conversion of a 4-hydroxypyridine (which exists in tautomeric equilibrium with the 4-pyridinone form) to its 4-chloro derivative. The use of dehydrating chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a standard and effective transformation in heterocyclic chemistry.[1] The reaction is driven by the formation of strong P-O or S-O bonds, respectively. While a direct synthesis for 2-(methylsulfanyl)pyridin-4(1H)-one is not readily found in the cited literature, a highly efficient analogous synthesis for the corresponding pyrimidinone is well-documented.[2] This suggests that the pyridine analogue can be prepared through similar established methods for pyridinone synthesis.[3][4]
The key advantage of this approach is the unambiguous placement of the chloro and methylsulfanyl groups, avoiding issues of regioselectivity in the final step. The yields for both the S-methylation and the chlorination steps in analogous systems are reported to be excellent, suggesting a high overall yield for this route.
Experimental Protocol: Synthesis of 2-(Methylsulfanyl)pyrimidin-4(1H)-one (Analogous Precursor)
The following protocol for the pyrimidine analogue demonstrates the efficiency of the S-methylation step.[2]
-
Dissolution: Dissolve 2-thiouracil (33.3 g, 0.26 mol) in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of water).
-
Cooling: Place the mixture in an ice bath until the internal temperature reaches 0 °C.
-
Methylation: Slowly add methyl iodide (18.5 mL, 0.29 mol) to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Precipitation: Cool the resulting pale yellow solution to 0 °C and acidify with glacial acetic acid.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold water (3 x 150 mL), and dry to afford 2-(methylsulfanyl)-3H-pyrimidin-4-one.
Experimental Protocol: Chlorination (General Procedure)
Based on analogous chlorinations of 4-hydroxypyrimidines and 4-hydroxypyridines, the following general procedure is proposed.[1]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 2-(methylsulfanyl)pyridin-4(1H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Heating: Add a catalytic amount of an organic base such as pyridine or N,N-dimethylaniline. Heat the mixture to reflux (approx. 100-110 °C) for 2-5 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it slowly onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Route 2: Regioselective SNAr of 2,4-Dichloropyridine
This route utilizes a commercially available starting material, 2,4-dichloropyridine, and introduces the methylsulfanyl group via a nucleophilic aromatic substitution reaction.
Workflow for Route 2
References
- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 2. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]
- 3. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of Chloro- and Thio-Substituted Pyridine Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutics.[1] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of pyridine analogs, with a particular focus on derivatives bearing chloro and thioether substituents. While specific, comprehensive SAR studies on 4-Chloro-2-(methylsulfanyl)pyridine are not extensively documented in publicly available literature, this guide synthesizes data from structurally related pyridine series to illuminate key principles and guide the design of future analogs.
We will delve into the synthesis, biological evaluation, and SAR of key pyridine-based inhibitors, drawing insights from studies on Cyclin-Dependent Kinase 2 (CDK2) inhibitors and other biologically active pyridine derivatives.[2] This guide will provide detailed experimental protocols, comparative data analysis, and visual representations of SAR trends to support your research endeavors.
The 2-Chloropyridine Core: A Privileged Scaffold for Kinase Inhibition
The 2-chloropyridine moiety is a valuable starting point for the synthesis of a diverse range of biologically active molecules, particularly in the realm of kinase inhibition. The chlorine atom at the 2-position is amenable to nucleophilic aromatic substitution, enabling the introduction of various functional groups to probe the chemical space around the pyridine core.[3]
A noteworthy example of SAR studies on a 2-chloropyridine scaffold comes from the development of novel CDK2 inhibitors.[2] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. The following sections will compare a series of 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile derivatives and their biological activities.
Comparative Analysis of 2-Chloropyridine Analogs as CDK2 Inhibitors
A study focused on the development of CDK2 inhibitors utilized 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile as a key intermediate for generating a library of analogs with modifications at the 2-position.[2] The inhibitory activities of these compounds against the CDK2/cyclin A2 enzyme are summarized in the table below.
| Compound ID | Modification at C2-Position | CDK2/cyclin A2 IC50 (µM) |
| 4 | Chloro | 0.24 |
| 1 | Hydroxy (Pyridone) | 0.57 |
| 8 | Hydrazinyl | 0.65 |
| 11 | Chloroethanethioate | 0.50 |
| Roscovitine (Ref.) | - | 0.394 |
| Data sourced from a study on novel pyridine derivatives as CDK2 inhibitors.[2] |
Key SAR Insights:
-
The parent 2-chloro derivative (4) exhibited the most potent inhibitory activity, surpassing that of the reference compound, Roscovitine.[2] This highlights the importance of the chloro substituent for potent CDK2 inhibition within this scaffold.
-
Replacement of the chloro group with a hydroxyl group (pyridone form, 1) resulted in a slight decrease in activity, although it remained in the sub-micromolar range.[2]
-
Introduction of a hydrazinyl group (8) or a chloroethanethioate group (11) also led to potent inhibitors, suggesting that various substitutions at the 2-position can be tolerated while maintaining significant activity.[2]
The Influence of Thioether Substituents on Biological Activity
The introduction of thioether moieties, such as the methylsulfanyl group in the topic compound, is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. Studies on various 2-thioalkyl pyridine derivatives have revealed their potential in diverse therapeutic areas, including as psychotropic agents.[1]
While a direct SAR comparison for this compound analogs is not available, a study on 6-amino-2-thioalkyl-4-phenylnicotinate derivatives demonstrated that modifications of the thioalkyl chain significantly impacted their anxiolytic and antidepressant effects.[1] This suggests that for the this compound scaffold, exploration of different alkyl and aryl substituents on the sulfur atom could be a fruitful avenue for optimizing biological activity.
Experimental Protocols
To facilitate the replication and extension of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of these pyridine analogs are provided below.
General Synthetic Procedure for 2-Substituted Pyridine Derivatives
The synthesis of the 2-substituted pyridine analogs typically starts from a common pyridone precursor. The following is a generalized procedure based on the synthesis of the CDK2 inhibitor series.[2]
Step 1: Synthesis of 2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4)
-
To a solution of 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (1) in phosphoryl chloride, add a catalytic amount of dimethylformamide (DMF).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-chloro derivative.
Step 2: General Procedure for Nucleophilic Substitution at the C2-Position
-
To a solution of the 2-chloro derivative (4) in a suitable solvent (e.g., DMF, ethanol), add the desired nucleophile (e.g., hydrazine, sodium hydrosulfide).
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) for a specified time.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the final product.
In Vitro CDK2/cyclin A2 Kinase Assay
The following protocol is a representative method for evaluating the inhibitory activity of compounds against CDK2/cyclin A2.[2]
-
Prepare a reaction mixture containing CDK2/cyclin A2 enzyme, a suitable substrate (e.g., Histone H1), and ATP in a kinase assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Incubate the mixture at 30°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay (e.g., ³²P-ATP) or a fluorescence-based assay.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Visualizing Structure-Activity Relationships
To better understand the relationship between the chemical structure and biological activity, graphical representations are invaluable.
Caption: Key SAR trends for 2-substituted pyridine analogs as CDK2 inhibitors.
Future Directions and Concluding Remarks
The exploration of chloro- and thio-substituted pyridine analogs continues to be a promising area for the discovery of novel therapeutic agents. The presented data on 2-chloropyridine derivatives as potent CDK2 inhibitors underscores the potential of this scaffold.[2] For the this compound series, future research should focus on a systematic SAR study by:
-
Varying the alkyl/aryl substituent on the thioether: This will probe the impact of size, electronics, and lipophilicity at this position.
-
Modifying the chloro position: Investigating the effect of moving the chlorine to other positions on the pyridine ring.
-
Introducing diverse substituents at other positions of the pyridine ring: To explore additional binding interactions with the target protein.
This comparative guide provides a foundational understanding of the SAR of chloro- and thio-substituted pyridines, offering valuable insights for the rational design of the next generation of inhibitors. By leveraging the experimental protocols and SAR trends outlined here, researchers can accelerate their drug discovery efforts in this important chemical space.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-(methylsulfanyl)pyridine
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The proper handling and disposal of laboratory chemicals are paramount, extending beyond the immediate experiment to encompass the entire lifecycle of a reagent. This guide provides a detailed, procedural framework for the safe disposal of 4-Chloro-2-(methylsulfanyl)pyridine, grounding every recommendation in established safety protocols and regulatory standards. Our goal is to build a culture of safety that protects you, your colleagues, and our shared environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound, like many halogenated pyridines, presents several potential hazards that necessitate careful management. While specific toxicological data for this exact compound is limited, data from structurally similar chemicals and Safety Data Sheets (SDS) for related compounds allow for a robust risk assessment.
The primary hazards are categorized as follows:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]
-
Environmental Hazard: Although comprehensive ecological data is not always available for niche research chemicals, chlorinated organic compounds are often scrutinized for their potential persistence and toxicity in aquatic environments.[3][4] Therefore, it is imperative to prevent its release into the sewer system or the wider environment.[5]
These hazards mandate that this compound be treated as regulated hazardous waste. The procedures outlined below are designed to mitigate these risks through containment, proper personal protection, and adherence to regulatory disposal pathways.
Hazard Summary Table
| Hazard Classification | Description | Primary Exposure Route | Reference |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | Dermal | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Ocular | [1] |
| Specific target organ toxicity | May cause respiratory irritation. | Inhalation | [2] |
| Environmental | Potential for environmental harm; do not discharge to sewer systems. | Environmental Release | [5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—from initial use to final disposal—the correct PPE must be worn. This creates a necessary barrier to prevent accidental exposure.
Mandatory PPE Protocol:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile gloves). Always consult the glove manufacturer's compatibility chart for the specific chemical.[6]
-
Body Protection: A fully buttoned laboratory coat is required. For larger quantities or situations with a higher risk of splashing, consider fire/flame resistant and impervious clothing.[5]
-
Respiratory Protection: All handling of solid material or concentrated solutions should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6] If exposure limits are exceeded, a full-face respirator may be necessary.[5]
Waste Segregation and Containment: Preventing Unwanted Reactions
Proper segregation is a critical and non-negotiable step in laboratory safety. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Protocol for Waste Containment:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[7][8]
-
Labeling: The container must be affixed with a "Hazardous Waste" label.[8] The label must clearly state "this compound" (no formulas or abbreviations) and list all components of any mixed waste.[8][9]
-
Incompatible Materials: Store this waste stream away from strong oxidizing agents and strong acids.[1][10]
-
Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within the laboratory, away from heat or ignition sources.[5]
Step-by-Step Disposal Procedures
The fundamental principle for disposing of this compound is that it must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Under no circumstances should this chemical or its rinsate be disposed of down the drain. [5][6]
Workflow for Waste Disposal Decision-Making
Protocol 1: Disposal of Unused or Waste Solid
-
Location: Conduct all transfers inside a certified chemical fume hood.
-
Transfer: Carefully transfer the solid this compound into a designated hazardous waste container suitable for solids. This container must be clearly labeled.
-
Decontamination: Decontaminate the spatula and any surfaces using a cloth dampened with a suitable solvent (e.g., methanol or ethanol). Dispose of the contaminated cloth in the same solid waste container.
-
Storage: Securely close the container and store it in your lab's designated hazardous waste accumulation area.
-
Disposal: Contact your institution's EHS office to arrange for pickup and disposal by a licensed chemical destruction plant, likely via controlled incineration.[5]
Protocol 2: Disposal of Contaminated Solutions
-
Collection: Pour waste solutions containing this compound into a designated, labeled hazardous waste container for halogenated organic liquids.[6]
-
Compatibility: Do not mix with incompatible waste streams, particularly strong oxidizers.
-
Storage and Disposal: Securely cap the container and arrange for pickup through your EHS office for incineration.
Protocol 3: Disposal of Contaminated Labware
-
Gross Decontamination: Scrape out any significant solid residue into the solid hazardous waste container.
-
Rinsing: Triple-rinse the contaminated glassware or equipment with a small amount of an appropriate organic solvent (e.g., acetone, ethanol).
-
Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste in your designated container for halogenated organic waste.[8] This rinsate is considered hazardous and must not be poured down the drain.
-
Final Disposal: After triple-rinsing, the labware can typically be washed through normal procedures. Empty chemical containers, after being triple-rinsed with the rinsate collected as hazardous waste, may be disposed of in the regular trash or recycled, depending on institutional policy.[8]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Response
-
Evacuate and Alert: Alert colleagues in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[6]
-
Contain and Absorb: Cover the spill with an inert, dry absorbent material like vermiculite or sand.[11]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use spark-proof tools if a flammable solvent was involved in the solution.[5]
-
Clean: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth in the waste container.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Regulatory Compliance
All hazardous waste generation, storage, and disposal are governed by strict regulations. In the United States, these activities fall under the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7] The Occupational Safety and Health Administration (OSHA) mandates that employers provide information and training to employees about chemical hazards in the workplace through its Hazard Communication Standard.[12] Adherence to the procedures in this guide will help ensure your laboratory remains in compliance with these critical federal regulations.
By integrating these procedures into your standard laboratory operations, you contribute to a robust safety culture that protects you, your research, and the community.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. echemi.com [echemi.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. mtu.edu [mtu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. fishersci.com [fishersci.com]
- 11. keyorganics.net [keyorganics.net]
- 12. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
A Comprehensive Guide to the Safe Handling of 4-Chloro-2-(methylsulfanyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Understanding the Potential Hazards
Due to the lack of specific hazard classifications for 4-Chloro-2-(methylsulfanyl)pyridine, we must infer potential risks from the broader class of pyridine derivatives. Pyridines are known to be potentially flammable and can cause irritation to the skin, eyes, and respiratory tract. Some pyridine compounds also exhibit systemic toxicity. Therefore, it is crucial to handle this compound with the assumption that it may possess similar hazardous properties.
Immediate First Aid Measures:
In the event of exposure, immediate action is critical. The following first aid procedures should be followed without delay:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration immediately. Seek prompt medical attention.
-
In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.
-
In case of eye contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Receiving and Storage | - Safety glasses- Nitrile or butyl rubber gloves | To protect against accidental splashes or contact during handling of sealed containers. |
| Weighing and Aliquoting | - Chemical safety goggles with side-shields- Face shield (if not working in a fume hood)- Nitrile or butyl rubber gloves- Laboratory coat | To provide full face and eye protection from potential splashes and aerosols. Gloves and a lab coat are essential to prevent skin contact. |
| Experimental Use | - Chemical safety goggles with side-shields- Nitrile or butyl rubber gloves- Laboratory coat- Work in a certified chemical fume hood | A fume hood is critical to prevent inhalation of any potential vapors or aerosols. Standard PPE for skin and eye protection is mandatory. |
| Spill Cleanup | - Full-face respirator with appropriate cartridges- Fire/flame resistant and impervious clothing- Chemical-resistant boots- Heavy-duty gloves | Enhanced protection is necessary to manage a spill safely, minimizing exposure to higher concentrations of the chemical. |
Step-by-Step Safe Handling Protocol
Adherence to a strict operational plan is crucial for minimizing risk. The following workflow outlines the key steps for the safe handling of this compound from receipt to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
